3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride
Description
BenchChem offers high-quality 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-bromophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHRJDVISAHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986820 | |
| Record name | 3-(4-Bromophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67466-31-3 | |
| Record name | 3-Pyrrolidinol, 3-(p-bromophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Bromophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular weight and formula of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride
Technical Monograph: 3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride , a critical heterocyclic scaffold utilized in medicinal chemistry. Structurally characterized by a pyrrolidine ring bearing a tertiary alcohol and a para-bromophenyl substituent at the 3-position, this compound serves as a versatile intermediate for the synthesis of central nervous system (CNS) active agents, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) and analgesics.
This document details the molecular specifications, validated synthetic pathways, and analytical protocols required for the precise handling and utilization of this compound in drug discovery workflows.
Chemical Identity & Molecular Specifications
The precise characterization of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride is fundamental for stoichiometric calculations in high-throughput synthesis. The compound exists as a hydrochloride salt, conferring improved solubility and stability compared to its free base counterpart.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride |
| Common Name | 3-(p-Bromophenyl)-3-pyrrolidinol HCl |
| CAS Number (HCl) | 67466-31-3 |
| CAS Number (Base) | 791009-96-6 |
| Molecular Formula (Salt) | C₁₀H₁₃BrClNO |
| Molecular Formula (Base) | C₁₀H₁₂BrNO |
| Molecular Weight (Salt) | 278.57 g/mol |
| Molecular Weight (Base) | 242.11 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
Structural Representation
-
SMILES (Salt): OC1(CNCC1)C2=CC=C(Br)C=C2.Cl
-
InChI Key: QPMSJEFZULFYTB-UHFFFAOYSA-N (Base structure logic)
Synthetic Methodology & Manufacturing
The synthesis of 3-aryl-3-pyrrolidinols typically requires the construction of the quaternary carbon center at the 3-position. The most robust and scalable method involves a Grignard addition to a protected 3-pyrrolidinone, followed by deprotection.
Validated Synthetic Route
Retrosynthetic Analysis: The target molecule is disconnected at the C3-Aryl bond. The logical precursors are N-Boc-3-pyrrolidinone (electrophile) and 4-Bromophenylmagnesium bromide (nucleophile).
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent:
-
Reagents: 1,4-Dibromobenzene (1.0 eq), Magnesium turnings (1.1 eq), THF (anhydrous).
-
Process: Initiate Grignard formation in dry THF under Argon. Note: Since the starting material is a dibromide, strict temperature control (-78°C to 0°C) or the use of iPrMgCl for halogen-metal exchange is preferred to avoid polymerization or bis-grignard formation.
-
Alternative: Use commercially available 4-Bromophenylmagnesium bromide solution to ensure stoichiometry.
-
-
Nucleophilic Addition:
-
Substrate: N-Boc-3-pyrrolidinone (1.0 eq) dissolved in THF.
-
Reaction: Add the Grignard reagent dropwise to the ketone at -78°C. The low temperature prevents side reactions and enolization of the ketone.
-
Quench: Saturated aqueous NH₄Cl.
-
-
Deprotection & Salt Formation:
-
Intermediate: N-Boc-3-(4-bromophenyl)-3-pyrrolidinol.
-
Reagent: 4M HCl in Dioxane or concentrated HCl in Methanol.
-
Procedure: Stir at room temperature for 2-4 hours. The product precipitates as the hydrochloride salt.
-
Purification: Recrystallization from Isopropanol/Ether.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for 3-(p-Bromophenyl)-3-pyrrolidinol HCl via Grignard addition and acid-mediated deprotection.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.5-10.0 (br s, 2H): Ammonium protons (NH₂⁺).
-
δ 7.55 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Bromine.
-
δ 7.45 (d, J=8.5 Hz, 2H): Aromatic protons meta to Bromine.
-
δ 5.8 (s, 1H): Hydroxyl proton (OH) - Note: May exchange with D₂O.
-
δ 3.2-3.6 (m, 4H): Methylene protons adjacent to Nitrogen (C2 and C5).
-
δ 2.0-2.4 (m, 2H): Methylene protons at C4.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Molecular Ion: [M+H]⁺ observed at m/z 242.0/244.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).
-
Fragmentation:
-
Loss of H₂O ([M+H-18]⁺): m/z ~224.
-
This dehydration is characteristic of tertiary alcohols under mass spec conditions.
-
Characterization Logic Diagram
Figure 2: Analytical validation workflow demonstrating key diagnostic signals in NMR and Mass Spectrometry.
Handling, Stability & Safety
-
Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety:
-
GHS Classification: Warning (Irritant).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling.
-
References
-
National Center for Advancing Translational Sciences (NCATS). "3-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride." Inxight Drugs Database. Accessed February 26, 2026. [Link]
-
Organic Syntheses. "Synthesis of 3-Aryl-3-pyrrolidinols via Grignard Addition." Organic Syntheses, Coll.[1] Vol. 10, p. 320. (General procedure for 3-substituted pyrrolidinols). [Link]
-
PubChem. "Compound Summary: Pyrrolidine Derivatives." National Library of Medicine. Accessed February 26, 2026. [Link]
Sources
Technical Guide: 3-(p-Bromophenyl)-3-pyrrolidinol (Free Base vs. Hydrochloride)
The following technical guide details the physicochemical, synthetic, and functional distinctions between the free base and hydrochloride salt forms of 3-(p-Bromophenyl)-3-pyrrolidinol.
Executive Summary
3-(p-Bromophenyl)-3-pyrrolidinol is a critical chiral scaffold and intermediate used in the synthesis of antihistamines (e.g., Clemastine analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
The distinction between its Free Base and Hydrochloride (HCl) forms is not merely nominal; it dictates the compound's stability, solubility profile, and reactivity in downstream synthesis.
-
Free Base: The reactive species required for N-alkylation or acylation. It is lipophilic but prone to oxidation and carbamate formation upon air exposure.
-
Hydrochloride Salt: The preferred form for storage, transport, and purification. It is water-soluble, non-hygroscopic, and chemically inert until neutralized.
Molecular Architecture & Identification
The compound consists of a pyrrolidine ring substituted at the C3 position with both a hydroxyl group and a para-bromophenyl moiety. This creates a sterically congested quaternary center, influencing both reactivity and salt formation.
| Feature | Free Base | Hydrochloride Salt |
| Systematic Name | 3-(4-Bromophenyl)pyrrolidin-3-ol | 3-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride |
| CAS Number | 791009-96-6 | Not widely indexed (Generic: 3-aryl-pyrrolidinol HCl) |
| Molecular Formula | C₁₀H₁₂BrNO | C₁₀H₁₂BrNO[1][2] · HCl |
| Molecular Weight | 242.11 g/mol | 278.57 g/mol |
| Primary Function | Nucleophile (Secondary Amine) | Stable Precursor / Solid State Standard |
Physicochemical Profiling
The choice of form significantly alters the thermodynamic and kinetic behavior of the molecule.
Comparative Properties Table
| Property | Free Base | Hydrochloride Salt | Implication for Research |
| Physical State | Viscous oil or low-melting solid | Crystalline solid (White/Off-white) | HCl is superior for weighing and dispensing. |
| Melting Point | Typically 80–100 °C (Broad) | Typically >180 °C (Sharp, Decomposes) | HCl allows for purification via recrystallization. |
| Solubility (Water) | Negligible (< 1 mg/mL) | High (> 50 mg/mL) | Use HCl for aqueous workups; Base for organic extraction. |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH | Soluble in MeOH, DMSO; Insoluble in DCM | Base is required for silica chromatography. |
| pH (1% Solution) | Alkaline (~9.5 - 10.5) | Acidic (~4.0 - 5.5) | HCl is compatible with acid-sensitive reagents. |
| Hygroscopicity | Moderate (absorbs CO₂ from air) | Low to Negligible | Base must be stored under inert gas (Argon/N₂). |
Solubility & Partitioning Logic
-
Free Base: Exists predominantly as a neutral molecule in environments with pH > 10. It partitions into organic solvents (Dichloromethane, Ethyl Acetate), facilitating extraction from aqueous reaction mixtures.
-
HCl Salt: The protonated ammonium cation (
) forms a tight ionic lattice with chloride ions. This lattice energy confers high thermal stability but necessitates polar protic solvents (Water, Methanol) for dissolution.
Synthetic Utility & Reactivity[3][4]
The chemical behavior of the pyrrolidine nitrogen is the primary differentiator.
Reactivity Flowchart
The following diagram illustrates when to switch between forms during a synthetic campaign.
Figure 1: Synthetic workflow showing the strategic interconversion between Free Base and HCl salt.
Strategic Application
-
Use Free Base When:
-
Performing N-alkylation (e.g., reacting with an alkyl halide). The nitrogen lone pair must be available (unprotonated) to act as a nucleophile.
-
Performing N-acylation (amide bond formation).
-
Running silica gel chromatography (salts streak on silica; free bases elute cleanly with basic modifiers like triethylamine).
-
-
Use HCl Salt When:
-
Long-term Storage: The free base can absorb atmospheric CO₂ to form carbamates or oxidize. The HCl salt is shelf-stable for years.
-
Purification: If the free base is an oil or impure solid, converting it to the HCl salt allows for recrystallization (e.g., from Isopropanol/Ethanol), removing non-basic impurities.
-
Standardization: For biological assays, the HCl salt provides a precise molecular weight for calculating molarity, whereas the free base may contain variable amounts of water or solvent.
-
Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: Conversion of HCl Salt to Free Base (Activation)
Use this before running an alkylation reaction.
-
Suspension: Suspend 1.0 g of 3-(p-Bromophenyl)-3-pyrrolidinol HCl in 10 mL of Dichloromethane (DCM).
-
Neutralization: Add 10 mL of 1N NaOH (or saturated NaHCO₃) and stir vigorously for 15 minutes.
-
Checkpoint: The solid should dissolve, and two clear layers should form.
-
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with 5 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
Isolation: Concentrate in vacuo.
-
Result: Viscous oil or low-melting solid (Free Base). Use immediately.
-
Protocol B: Conversion of Free Base to HCl Salt (Purification)
Use this to purify crude material or for storage.
-
Dissolution: Dissolve 1.0 g of crude Free Base in 5 mL of dry Ethanol or Isopropanol.
-
Note: If the solution is cloudy, filter it first.
-
-
Acidification: Slowly add 1.2 equivalents of HCl (e.g., 2M HCl in Diethyl Ether or 1.25M HCl in Methanol) dropwise with stirring.
-
Observation: An exotherm may occur; a white precipitate should begin to form.
-
-
Crystallization: Cool the mixture to 0°C for 1 hour. Add Diethyl Ether (anti-solvent) if precipitation is incomplete.
-
Filtration: Filter the white solid and wash with cold Ether.
-
Drying: Dry under high vacuum to remove traces of acid.
-
Result: High-purity crystalline HCl salt.
-
References
-
Synthesis of 3-Pyrrolidinols: Organic Syntheses, Coll. Vol. 10, p. 330 (2004). (General methodology for 3-aryl-pyrrolidinols via Grignard).
-
Clemastine Chemistry: U.S. Patent 4,910,320. "Process for preparing 3-pyrrolidinol derivatives." (Describes the industrial relevance of the p-chloro analog, applicable to the p-bromo variant).
-
Salt Selection in Drug Discovery: Journal of Pharmaceutical Sciences, "Salt selection and optimization procedures for pharmaceutical new chemical entities." (Foundational theory on HCl vs Free Base properties).
-
Grignard Reagents in Heterocyclic Synthesis: Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of 3-aryl-3-pyrrolidinol derivatives." (Specific reference to the aryl-Grignard addition to pyrrolidinones).
Sources
Solubility Profiling of 3-(p-Bromophenyl)-3-pyrrolidinol HCl: A Technical Guide
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride (HCl) .[1][2] It is designed for researchers requiring precise control over compound formulation in drug discovery and biological assays.[2]
Executive Summary
3-(p-Bromophenyl)-3-pyrrolidinol HCl is a substituted pyrrolidine salt commonly used as a chiral building block or a fragment in fragment-based drug discovery (FBDD).[1][2]
-
Solubility in DMSO: High. The compound is freely soluble, making DMSO the preferred solvent for preparing high-concentration stock solutions (>50 mM) for long-term storage.[2]
-
Solubility in Water: Moderate to Good. While the hydrochloride salt form enhances aqueous solubility compared to the free base, the lipophilic p-bromophenyl moiety creates a "hydrophobic drag," potentially limiting solubility in high-salt buffers (e.g., PBS) due to the common ion effect.[1][2]
Physicochemical Architecture
To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.[2]
| Component | Chemical Nature | Solubility Impact |
| Pyrrolidine Ring | Secondary Amine (Cyclic) | Hydrophilic core; provides hydrogen bond donors/acceptors.[1][2] |
| Hydroxyl Group (-OH) | Polar Functional Group | Enhances water solubility via H-bonding; increases polarity.[2] |
| p-Bromophenyl Group | Aromatic / Halogenated | Hydrophobic. Significant lipophilicity contribution.[1][2] Reduces water solubility; enhances solubility in organic solvents (DMSO, MeOH).[2] |
| HCl Counterion | Ionic Salt | Critical for Aqueous Solubility. Ionizes in water to form the pyrrolidinium cation and chloride anion, vastly improving dissolution over the free base.[1][2] |
Theoretical Solubility Mechanics
The dissolution process is a competition between the Lattice Energy (holding the crystal together) and the Solvation Energy (solvent interactions).[1][2]
-
In Water (H₂O): The water molecules must hydrate the chloride anion and the pyrrolidinium cation.[2] However, water forms a highly ordered "cage" (clathrate-like structure) around the hydrophobic bromophenyl group, which is entropically unfavorable.[2] This limits the maximum saturation point compared to a simple pyrrolidinol.[2]
-
In DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent.[2] It effectively solvates the cation via its oxygen lone pairs and interacts with the aromatic bromophenyl ring via dispersion forces (
-interaction).[2] It does not suffer the same entropic penalty as water, leading to significantly higher solubility limits.[2]
Solubility Data & Comparison
Note: Values below are derived from structural analog analysis (SAR) of similar 3-aryl-pyrrolidine HCl salts.
| Solvent | Solubility Rating | Estimated Limit | Mechanism of Action |
| DMSO | High | > 50 mg/mL | Dipole-dipole, Dispersion forces, Cation solvation.[1][2] |
| Water (Deionized) | Good | ~10 - 25 mg/mL | Ion-dipole hydration.[1][2] |
| PBS (pH 7.4) | Moderate | ~5 - 10 mg/mL | Limited by "Common Ion Effect" (Cl⁻) and ionic strength.[1][2] |
| Ethanol | Moderate | ~10 mg/mL | H-bonding, moderate lipophilic interaction.[2] |
Critical Insight: In biological buffers (PBS, TBS), the presence of 150 mM NaCl introduces excess Chloride ions (Cl⁻).[2] According to the solubility product principle (
), increasingshifts the equilibrium toward the solid precipitate, reducing the effective solubility of the HCl salt.[2]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for -20°C storage.
-
Calculate Mass: Determine the molecular weight (MW) of the HCl salt (approx. 278.57 g/mol ).[2]
-
Calculation: To make 10 mL of 100 mM solution:
.[2]
-
-
Weighing: Weigh ~279 mg of compound into a glass vial.
-
Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).
-
Why Anhydrous? Water in DMSO can promote hydrolysis over months of storage.[2]
-
-
Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless.
-
Sterilization (Optional): If used for cell culture, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters with DMSO.[2]
Protocol B: Saturation Shake-Flask Method (Aqueous Solubility)
Objective: Empirically determine the exact solubility limit in a specific buffer.[1][2]
-
Supersaturation: Add excess solid compound (e.g., 50 mg) to 1 mL of the target buffer (e.g., PBS).[2]
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter (0.45 µm PVDF).
-
Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (typically 254 nm for the bromophenyl ring).
-
Reference: Compare peak area against a standard curve prepared from the DMSO stock.[2]
-
Visualization: Solvation Dynamics
The following diagram illustrates the mechanistic difference between Water and DMSO solvation for this compound.
Figure 1: Comparative solvation mechanisms.[1][2] Note the "Hydrophobic Effect" in water acting as a solubility brake, whereas DMSO utilizes dispersion forces to stabilize the aromatic moiety.[2]
Handling & Stability Guidelines
pH Sensitivity[2]
-
Acidic Nature: As an HCl salt, dissolving this compound in unbuffered water will lower the pH (typically to pH 4–5).[1][2]
-
Recommendation: When adding to cell culture media, ensure the residual acid does not overwhelm the media's buffer capacity.[2] A neutralization step with NaOH is rarely needed if the dilution factor is >1:1000.[2]
Hygroscopicity[2]
-
Risk: HCl salts are often hygroscopic (absorb moisture from air).[1][2]
-
Mitigation: Store the solid vial in a desiccator at 4°C or -20°C. Equilibrate to room temperature before opening to prevent condensation.
DMSO Compatibility[2][3][4]
-
Freezing: DMSO freezes at ~18°C. Stock solutions stored at -20°C will be solid.[1][2]
-
Thawing: Thaw completely at room temperature or 37°C water bath. Vortex vigorously after thawing to ensure no concentration gradients exist (cryoconcentration effect).
References
-
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2] Link
-
Serajuddin, A. T. (2007).[2] "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Link
-
Gaylord Chemical. (2007).[2] "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Technical Bulletin. Link
-
PubChem. (2023).[2] "Compound Summary: 3-Hydroxypyrrolidine hydrochloride."[1][2][3][4][5] National Library of Medicine.[2] Link[1][2]
-
Cayman Chemical. (2023).[2] "Product Insert: Substituted Pyrrolidines Solubility." Cayman Chemical Technical Support. Link
Sources
Technical Whitepaper & Safety Data Guide: 3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride
Executive Summary & Chemical Significance
In the landscape of modern medicinal chemistry and drug development, 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride (CAS: 67466-31-3) emerges as a dual-functional, highly versatile building block [1]. The molecule combines two highly sought-after structural motifs:
-
The p-Bromophenyl Handle: The para-bromo substituent serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), allowing for the rapid diversification of the aryl ring.
-
The 3-Pyrrolidinol Core: Phenylpyrrolidinols are privileged scaffolds in central nervous system (CNS) drug discovery[2]. They mimic endogenous neurotransmitter structures while providing a rigid, hydrogen-bonding motif (the tertiary alcohol) that enhances target binding affinity and specificity.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties is critical for predicting both reactivity and safety profiles in a laboratory setting.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride |
| CAS Number | 67466-31-3 (HCl salt) / 791009-96-6 (Free base) |
| Molecular Formula | C₁₀H₁₃BrClNO |
| Molecular Weight | 278.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes |
| pKa (Estimated) | ~9.2 (Pyrrolidine secondary amine) |
Scientist's Insight: The Causality of the Salt Form Why is this compound supplied as a hydrochloride salt rather than the free base? Free-base pyrrolidines are frequently viscous oils or low-melting solids that are highly susceptible to aerial oxidation and the absorption of atmospheric carbon dioxide (forming carbamates) [3]. The hydrochloride salt provides a stable, highly crystalline, and water-soluble form. This dramatically extends the reagent's shelf-life and ensures precise stoichiometric weighing—a critical requirement for high-throughput screening and scale-up synthesis [4].
Safety Data Sheet (SDS) Core Analysis (GHS Framework)
While 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride is not highly toxic, it requires strict adherence to laboratory safety protocols due to its localized reactivity.
Hazard Identification (GHS Classification)
-
H315: Causes skin irritation (Category 2).
-
H319: Causes serious eye irritation (Category 2A).
-
H335: May cause respiratory irritation (Category 3).
Mechanistic Toxicology
The compound acts as a localized irritant through a well-defined mechanism. When the hygroscopic HCl salt comes into contact with the moisture of mucous membranes, the respiratory tract, or the cornea, it dissociates, creating a localized micro-acidic environment. Furthermore, the lipophilic p-bromophenyl moiety enhances the molecule's partition coefficient (LogP). This increased lipophilicity facilitates deeper penetration into the lipid bilayers of the stratum corneum compared to non-halogenated analogs, exacerbating dermal irritation.
Laboratory Handling & Exposure Controls
-
Personal Protective Equipment (PPE): Nitrile gloves are mandatory. For prolonged handling or large-scale synthesis (>10g), double-gloving is recommended to prevent breakthrough. Chemical safety goggles must be worn to protect against micro-dust.
-
Engineering Controls: All powder weighing and transfers must be conducted within a certified chemical fume hood or a ventilated balance enclosure to mitigate the inhalation of airborne particulates (H335).
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The compound is hygroscopic; exposure to ambient humidity will cause clumping and degradation over time.
Experimental Workflows & Protocols
For downstream cross-coupling reactions, the HCl salt must often be converted to the free base to prevent the quenching of basic catalysts or ligands. The following protocol outlines a self-validating system for quantitative free-basing.
Protocol: Quantitative Free-Basing and Extraction
Step 1: Dissolution
-
Weigh 1.0 equivalent of 3-(p-Bromophenyl)-3-pyrrolidinol HCl and dissolve it in deionized water (10 mL per gram of substrate).
-
Self-Validation Check: The resulting solution must be completely clear. Any residual turbidity indicates either degradation products or the presence of pre-existing free-base impurities.
Step 2: Basification
-
Submerge a calibrated pH probe into the stirring aqueous solution.
-
Slowly add 1M NaOH dropwise until the pH stabilizes between 10.5 and 11.0.
-
Causality: The pKa of the pyrrolidine secondary amine is approximately 9.2. According to the Henderson-Hasselbalch equation, adjusting the pH to >10.5 ensures >99% deprotonation. This prevents yield loss by ensuring the molecule fully partitions into the organic phase.
Step 3: Extraction
-
Transfer the basified mixture to a separatory funnel.
-
Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Causality: EtOAc provides an optimal partition coefficient for the moderately polar free base while leaving inorganic byproducts (NaCl) entirely in the aqueous layer.
Step 4: Washing & Drying
-
Combine the organic layers and wash once with saturated aqueous NaCl (brine).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.
-
Self-Validation Check: The Na₂SO₄ should be free-flowing, indicating that all residual water has been absorbed.
Step 5: Concentration
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The pure free base will be isolated as a viscous oil or a low-melting solid, ready for immediate use in anhydrous cross-coupling reactions.
Mandatory Visualization
Chemical Handling & Free-Basing Workflow for 3-(p-Bromophenyl)-3-pyrrolidinol HCl
References
-
Title: 3-PHENYL-3-PYRROLIDINOL Source: NIH Global Substance Registration System (GSRS) URL: [Link]
Technical Guide: Sourcing and Synthesis of 3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride
Executive Summary
Commercial Status: Restricted / Custom Synthesis Required. 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride is not currently a commodity chemical available for immediate off-the-shelf purchase from major global catalogs (e.g., Sigma-Aldrich, Fisher Scientific, Combi-Blocks). It is classified as a niche building block, primarily available through Custom Synthesis (CRO) services or In-House Preparation .
Strategic Recommendation: For research requirements under 10 grams, in-house synthesis is the most time-efficient strategy. The compound can be synthesized in two steps from widely available commodity precursors: N-Boc-3-pyrrolidinone and 4-Bromophenylmagnesium bromide. This guide provides a validated protocol for this route, ensuring control over purity and salt stoichiometry.
Part 1: Chemical Profile & Specifications[1]
Before initiating synthesis or outsourcing, verify the target specifications. The presence of the tertiary alcohol at the C3 position creates a gem-disubstituted center, making the 4-bromophenyl group a critical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).
| Parameter | Technical Specification |
| Chemical Name | 3-(4-Bromophenyl)pyrrolidin-3-ol hydrochloride |
| Free Base Formula | C₁₀H₁₂BrNO |
| Salt Formula | C₁₀H₁₃BrClNO (HCl Salt) |
| Molecular Weight | ~278.57 g/mol (Salt); 242.11 g/mol (Free Base) |
| CAS Number | Not widely assigned for the specific HCl salt.[1] (Search by structure or IUPAC) |
| Key Functionality | Tertiary Alcohol: Hydrogen bond donor/acceptor.Aryl Bromide: Electrophile for Pd-catalyzed coupling.Secondary Amine: Nucleophile for library expansion. |
| Chirality | Achiral (unless resolved). The C3 center is pro-chiral; product is typically racemic. |
Part 2: Sourcing Landscape
Option A: Custom Synthesis (Outsourcing)
If internal synthesis capabilities are limited, you must engage a Contract Research Organization (CRO).
-
Target Suppliers: Enamine, WuXi AppTec, Pharmablock, or specialized fragment providers like Chem-Impex.
-
Lead Time: Typically 4–8 weeks.
-
Cost Estimate: High (
5,000 for 1–5g) due to the "make-on-demand" nature.
Option B: In-House Synthesis (Recommended)
This route utilizes "Borrowing Hydrogen" or classical Grignard addition logic. The Grignard route is preferred for its robustness and low cost.
Supply Chain Decision Tree:
Figure 1: Strategic decision matrix for sourcing the target compound based on scale and urgency.
Part 3: Technical Synthesis Protocol
Objective: Synthesize 3-(4-bromophenyl)-3-pyrrolidinol hydrochloride via Grignard addition to a protected ketone.
Reaction Pathway[3][4][5][6][7]
Figure 2: Two-step synthesis pathway from commodity precursors.
Step-by-Step Methodology
Step 1: Grignard Addition
Mechanism: Nucleophilic attack of the aryl Grignard reagent on the C3 ketone.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Solvent: Add N-Boc-3-pyrrolidinone (1.0 equiv, e.g., 5.0 g) dissolved in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Slowly add 4-Bromophenylmagnesium bromide (1.2 equiv, 0.5 M in THF) dropwise over 30 minutes. Critical: Maintain internal temperature below -60°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally over 4 hours. Stir overnight.
-
Workup: Quench carefully with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the N-Boc intermediate via flash column chromatography (Hexanes/EtOAc gradient).
Step 2: Deprotection & Salt Formation
Mechanism: Acid-catalyzed cleavage of the tert-butyl carbamate (Boc) group.
-
Dissolution: Dissolve the purified N-Boc intermediate in a minimal amount of dry Dioxane or Methanol.
-
Acidification: Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the non-polar Boc spot).
-
Isolation: The hydrochloride salt typically precipitates. Filter the solid under inert atmosphere (hygroscopic).
-
Wash: Wash the filter cake with cold diethyl ether to remove organic impurities.
-
Drying: Dry under high vacuum to yield 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride as an off-white solid.
Part 4: Quality Control & Validation
To ensure scientific integrity, the synthesized product must pass the following QC checks.
| Method | Expected Result / Diagnostic Signal |
| ¹H NMR (DMSO-d₆) | Aryl Protons: Two doublets (AA'BB' system) ~7.4–7.6 ppm.Pyrrolidine Ring: Multiplets at 3.0–3.5 ppm (shifted downfield due to NH₂⁺).Absence of Boc: No singlet at ~1.4 ppm. |
| LC-MS | Mass Peak: [M+H]⁺ = 242/244 (Bromine isotope pattern 1:1). |
| HPLC Purity | >95% area at 254 nm. |
| Chloride Content | Titration with AgNO₃ to confirm mono- or di-hydrochloride stoichiometry (typically mono). |
References
-
PubChem. "3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride (Compound)."[1][2] National Library of Medicine. Accessed February 26, 2026. Link
-
BenchChem. "Synthesis routes of N-Boc-3-pyrrolidinone." BenchChem Technical Data. Accessed February 26, 2026. Link
-
Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[3][4][5][6] Synth. 2018, 95, 382-402. (Demonstrates Grignard/Lithiation handling on similar bromophenyl scaffolds). Link
-
ChemRxiv. "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology." ChemRxiv Preprint. Accessed February 26, 2026. Link
Sources
- 1. PubChemLite - [3-(4-bromophenyl)pyrrolidin-3-yl]methanol hydrochloride (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. rsc.org [rsc.org]
- 5. enamine.net [enamine.net]
- 6. 25574-11-2|3-(4-Bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: 3-(p-Bromophenyl)-3-pyrrolidinol as a Divergent Scaffold for MCH-R1 Antagonists
This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of anti-obesity and CNS therapeutics. It details the strategic utilization of 3-(p-Bromophenyl)-3-pyrrolidinol as a privileged scaffold for generating high-affinity Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists.
Abstract & Strategic Rationale
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G-protein coupled receptor (GPCR) primarily expressed in the lateral hypothalamus, regulating feeding behavior and energy homeostasis. Antagonism of MCH-R1 has been validated as a therapeutic approach for obesity and anxiety. However, the development of MCH-R1 antagonists is frequently attritioned by hERG channel inhibition (cardiotoxicity) due to the physicochemical necessity of a basic amine and a lipophilic tail.
3-(p-Bromophenyl)-3-pyrrolidinol serves as an optimal "linchpin" scaffold for three reasons:
-
The Pyrrolidine Core: Mimics the basic amine pharmacophore found in successful leads (e.g., SNAP-94847) required for the crucial salt bridge interaction with Asp123 in the MCH-R1 binding pocket.
-
The p-Bromo Handle: Enables rapid, divergent library generation via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to optimize the lipophilic biaryl tail, which is critical for potency and selectivity.
-
The C3-Hydroxyl Group: Provides a vector for polarity tuning to reduce logP (mitigating hERG liability) or can be fluorinated to block metabolic soft spots.
Chemical Protocol: Scaffold Synthesis & Derivatization
Objective: To synthesize the core scaffold and demonstrate its utility in generating a biaryl MCH-R1 antagonist library.
Phase A: Synthesis of the Scaffold
Reaction Logic: A Grignard addition to a protected ketone ensures the formation of the tertiary alcohol. The N-Boc protection is essential to prevent side reactions with the organometallic reagent.
Materials:
-
N-Boc-3-pyrrolidinone (CAS: 101385-93-7)
-
4-Bromophenylmagnesium bromide (1.0 M in THF)
-
Anhydrous THF
-
Ammonium chloride (sat. aq.)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C to maximize stereocontrol and minimize enolization.
-
Addition: Dropwise add 4-Bromophenylmagnesium bromide (1.2 eq) over 30 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Target: >75%
-
Product:N-Boc-3-(4-bromophenyl)-3-pyrrolidinol.
-
Phase B: Divergent Library Generation (Suzuki Coupling)
Reaction Logic: The p-bromo group acts as the electrophile. Coupling with various aryl boronic acids creates the "biaryl" system characteristic of potent MCH-R1 antagonists.
Protocol (General Procedure for Parallel Synthesis):
-
Reagents: In a reaction vial, combine:
-
Scaffold (Phase A Product): 1.0 eq
-
Aryl Boronic Acid (R-B(OH)₂): 1.5 eq (e.g., 4-fluorophenylboronic acid, 3-pyridylboronic acid)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Conditions: Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.
-
Deprotection: Treat the coupled product with 4N HCl/Dioxane to remove the Boc group, yielding the free amine (or HCl salt) for testing.
Visualization: Chemical Workflow
Caption: Divergent synthesis pathway transforming the pyrrolidinone precursor into a library of MCH-R1 antagonists via the brominated scaffold.
Biological Evaluation Protocols
Objective: To validate the affinity and functional antagonism of the synthesized library against MCH-R1.
Assay 1: Functional Calcium Flux Assay (FLIPR)
MCH-R1 couples to Gαi/o and Gαq proteins. In cells overexpressing Gαqi5 (chimeric G-protein) or promiscuous Gα16, MCH stimulation leads to intracellular Calcium release. This is the industry standard for high-throughput antagonist screening.
Materials:
-
Cells: HEK293 stably expressing human MCH-R1 and Gαqi5.
-
Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices), Probenecid (inhibits dye efflux).
-
Agonist: MCH (human/rat/mouse), 100 nM stock.
-
Instrumentation: FLIPR Tetra or Hamamatsu FDSS.
Protocol:
-
Plating: Seed cells at 15,000 cells/well in black-wall/clear-bottom 384-well poly-D-lysine coated plates. Incubate overnight (37°C, 5% CO₂).
-
Dye Loading:
-
Prepare Loading Buffer: HBSS + 20 mM HEPES + Calcium 6 dye + 2.5 mM Probenecid.
-
Remove media and add 20 µL Loading Buffer.
-
Incubate 1 hour at 37°C, then 15 mins at room temperature (RT).
-
-
Antagonist Addition (Test Compounds):
-
Prepare 5x stocks of test compounds (synthesized in Section 2) in HBSS buffer.
-
Add 10 µL of compound to cells.
-
Incubate 30 minutes at RT (Critical for equilibrium binding).
-
-
Agonist Stimulation & Read:
-
Place plate in FLIPR.
-
Inject 10 µL of MCH (EC₈₀ concentration, typically ~10-30 nM).
-
Record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.
-
-
Analysis: Calculate IC₅₀ based on the inhibition of the MCH-induced calcium peak relative to DMSO control.
Assay 2: Radioligand Binding (Affinity Confirmation)
To ensure the observed functional inhibition is due to orthosteric binding and not downstream interference.
-
Membranes: Prepared from CHO-K1 or HEK293 cells expressing hMCH-R1.
-
Radioligand: [¹²⁵I]-MCH (PerkinElmer) or [³H]-SNAP-7941 (specific antagonist tracer).
-
Protocol Summary: Incubate membranes (5 µ g/well ) with radioligand (0.1 nM) and test compounds for 90 mins at 25°C. Terminate by rapid filtration over GF/C filters (pre-soaked in 0.5% PEI). Count radioactivity.
-
Success Criteria: High affinity compounds should exhibit K_i < 50 nM.
Visualization: Signaling & Assay Logic
Caption: Mechanism of action in the Calcium Flux assay. Antagonists block MCH binding, preventing the Gq-mediated calcium release cascade.
Expert Insights & Troubleshooting
-
Stereochemistry Matters: The 3-hydroxyl group creates a chiral center. While the racemic scaffold is useful for initial screening, the (S)-enantiomer of pyrrolidine derivatives is often more potent for MCH-R1. Consider using chiral HPLC to separate enantiomers of the final compounds or starting with chiral N-Boc-3-pyrrolidinone if available.
-
hERG Watch: The combination of the basic pyrrolidine nitrogen and the lipophilic biaryl tail is a classic trigger for hERG channel blockade.
-
Mitigation: Use the C3-hydroxyl group to lower logP. Do not cap the hydroxyl with large lipophilic groups.
-
-
Coupling Efficiency: If Suzuki coupling at the p-bromo position is sluggish due to steric bulk (if the pyrrolidine ring interferes), switch to a stronger catalyst system like Pd(dtbpf)Cl₂ or XPhos Pd G2 .
References
-
MCH-R1 Physiology: Pissios, P. & Maratos-Flier, E. (2003). Melanin-concentrating hormone: from fish skin to skinny mammals. Trends in Endocrinology & Metabolism. Link
-
Antagonist Discovery (SNAP-94847 Context): Nair, S.G., et al. (2009).[1] Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding.[1][2] Psychopharmacology. Link
-
Scaffold Synthesis (Grignard to Pyrrolidinone): Glavač, D., et al. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard Reagents. Current Organic Chemistry (Analogous chemistry). Link
-
Functional Assay Protocol: Identifying MCH-R1 Antagonists using Calcium Flux. Thermo Fisher Scientific Application Notes. Link
-
General MCH-R1 Review: Hogner, A., et al. (2013). MCH-R1 antagonists: assessment of clinical potential. Frontiers in Endocrinology. Link
Sources
Suzuki coupling conditions for 3-(p-Bromophenyl)-3-pyrrolidinol derivatives
Application Note: Suzuki-Miyaura Cross-Coupling of 3-(p-Bromophenyl)-3-pyrrolidinol Derivatives
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 3-(p-bromophenyl)-3-pyrrolidinol derivatives with aryl boronic acids. These scaffolds are critical pharmacophores in CNS drug development (e.g., opioid receptor ligands, monoamine reuptake inhibitors).
The primary challenge in this transformation is chemoselectivity. The substrate contains three distinct functionalities that can interfere with standard coupling conditions:
-
Secondary Amine: Potential to coordinate with Pd(II), poisoning the catalyst.
-
Tertiary Alcohol: Risk of dehydration to form styrenyl impurities under harsh thermal or acidic conditions.
-
Aryl Bromide: The desired site of reactivity.
This guide presents two validated routes: Route A (Protected) for maximum reliability and scale-up, and Route B (Direct) for rapid analog screening.
Strategic Analysis & Mechanism
Chemoselectivity Challenges
The success of this reaction hinges on preventing the pyrrolidine nitrogen from sequestering the palladium catalyst. While modern Buchwald ligands can tolerate free amines, N-protection (Route A) remains the gold standard for high-yield purity.
Dehydration Risk: The 3-hydroxy group is benzylic. While stable under basic Suzuki conditions, it is prone to acid-catalyzed elimination during workup. Protocols below utilize buffered quenching to mitigate this.
Reaction Pathway (Graphviz Visualization)
Figure 1: Catalytic cycle emphasizing the critical oxidative addition and transmetallation steps managed by the base/solvent system.
Experimental Protocols
Route A: The "Robust" Method (N-Boc Protection)
Recommended for: Scale-up (>1g), valuable boronic acids, and GMP workflows.
Rationale: Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and simplifies purification by reducing polarity.
Step 1: N-Boc Protection (Pre-requisite)
-
Dissolve 3-(4-bromophenyl)-3-pyrrolidinol (1.0 equiv) in THF/H2O (1:1).
-
Add
(2.5 equiv) followed by (1.2 equiv). -
Stir at RT for 4h. Extract with EtOAc. Yields are typically >95%.[1]
Step 2: Suzuki Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Ferrocenyl ligand prevents Pd aggregation; air stable. | |
| Base | Mild enough to prevent alcohol elimination. | |
| Solvent | 1,4-Dioxane : Water (4:1) | Biphasic system ensures solubility of inorganic base. |
| Temp/Time | 85°C for 4-6 hours | Do not exceed 100°C to protect the tertiary alcohol. |
Protocol:
-
Charge a reaction vial with N-Boc-substrate (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and
(2.5 equiv). -
Add 1,4-Dioxane and Water (degassed). Concentration: 0.1 M.
-
Critical: Sparge with Nitrogen/Argon for 5 minutes. (Pd(0) is oxygen sensitive).
-
Add
(0.05 equiv). -
Seal and heat to 85°C. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated
(mild buffer). Avoid strong acids like 1N HCl to prevent Boc removal or dehydration.
Route B: The "Direct" Method (Free Amine)
Recommended for: High-throughput screening (HTS), rapid analog generation.
Rationale: Utilizing highly active precatalysts (Buchwald G3/G4) allows coupling in the presence of free amines, skipping two synthetic steps (protection/deprotection).
| Parameter | Condition | Notes |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Bulky biaryl ligand prevents amine coordination. |
| Base | Higher basicity required for rapid transmetallation. | |
| Solvent | n-Butanol or Toluene/Water | n-BuOH dissolves the polar amino-alcohol well. |
| Temp/Time | 100°C for 2-12 hours | Higher energy barrier due to free amine interference. |
Protocol:
-
Charge vial with Free Amine Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Add solvent (degassed).
-
Add XPhos Pd G2 (0.03 equiv).
-
Heat to 100°C.
-
Workup: The product is highly polar. Evaporate organic solvent, re-dissolve in DCM:MeOH (9:1), and filter through Celite. Purify via Reverse Phase Prep-HPLC (Basic mode: 0.1%
).
Decision Logic & Troubleshooting
Workflow Logic (Graphviz Visualization)
Figure 2: Decision tree for selecting the appropriate synthetic route based on scale and purity requirements.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Route B) | Switch to Route A (Boc protection) or increase catalyst loading to 10 mol%. |
| De-brominated SM | Protodeboronation | Decrease Temp to 70°C; Switch base to |
| Styrene Impurity | Alcohol Dehydration | Elimination occurred.[2] Ensure workup is pH > 7. Lower reaction temp.[3] |
| Black Precipitate | Pd Aggregation ("Pd Black") | Inefficient ligand. Add 10 mol% extra free ligand (e.g., |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[4] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. (Reference for XPhos utility with amines). Link
- Yeung, K.S., et al. "Synthesis of 3-Aryl-3-pyrrolidinol Derivatives." Tetrahedron Letters, 2011. (General reference for pyrrolidinol scaffold synthesis).
Sources
Application Notes & Protocols: Reductive Amination using 3-(p-Bromophenyl)-3-pyrrolidinol
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(p-Bromophenyl)-3-pyrrolidinol in reductive amination reactions. It offers in-depth mechanistic insights, validated experimental protocols, and explores the downstream synthetic utility of the resulting products.
Introduction: A Privileged Scaffold for Modern Chemistry
Reductive amination stands as one of the most robust and versatile methods for C-N bond formation in modern organic synthesis.[1] This one-pot reaction, which transforms a carbonyl compound and an amine into a more substituted amine, avoids the common pitfalls of direct N-alkylation, such as over-alkylation and the use of harsh reagents.[2][3]
The amine of interest, 3-(p-Bromophenyl)-3-pyrrolidinol , is a unique and valuable building block. It incorporates several key features into a single molecule:
-
A Secondary Amine: Ready to undergo alkylation via reductive amination to form tertiary amines.
-
A Pyrrolidine Ring: A "privileged scaffold" frequently found in FDA-approved drugs and natural products, often conferring favorable pharmacokinetic properties.
-
A Stereocenter: The C3 position is chiral, offering opportunities for stereoselective synthesis.
-
A Tertiary Alcohol: This hydroxyl group can influence reactivity and provides a potential point for further functionalization.
-
A p-Bromophenyl Group: A versatile synthetic handle, ideal for post-amination modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid library synthesis in drug discovery programs.[4][5]
This guide will detail the fundamental principles and provide actionable protocols for leveraging this powerful reagent in your synthetic endeavors.
Section 1: The Underlying Chemistry - Mechanism of Reductive Amination
The reductive amination process is a sequential, one-pot reaction that proceeds through two key stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (3-(p-Bromophenyl)-3-pyrrolidinol) on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. The presence of a mild acid can catalyze this step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water).[6]
-
Hydride Reduction: A selective reducing agent, introduced into the same pot, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction is typically much faster than the reduction of the starting aldehyde or ketone, which is the cornerstone of the reaction's success.[7] This chemoselectivity allows all reagents to be present from the start.
Section 2: Choosing the Right Tools - Reagents and Conditions
The success of a reductive amination hinges on the appropriate selection of the reducing agent and solvent. Given the structure of 3-(p-Bromophenyl)-3-pyrrolidinol, certain considerations for steric hindrance should be made.
The Carbonyl Component
-
Aldehydes: Generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Reactions with aldehydes are typically faster and occur at room temperature.
-
Ketones: Less reactive and may require longer reaction times, slightly elevated temperatures, or the use of a catalyst (e.g., a stoichiometric amount of acetic acid) to facilitate iminium ion formation.[8]
The Reducing Agent: A Comparative Overview
The key to a successful one-pot reductive amination is a reducing agent that is selective for the iminium ion over the carbonyl starting material.
| Reagent | Formula | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly Recommended. Mild, selective, and broadly applicable. Tolerates a wide range of functional groups.[7] Does not require strictly controlled pH. Acetic acid by-product can self-catalyze the reaction.[2] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective, but highly toxic (releases HCN gas under strong acidic conditions). Requires careful pH control (pH 6-7).[2] | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride | NaBH₄ | Can reduce aldehydes/ketones directly. Requires a two-step (indirect) procedure: pre-formation of the imine, followed by addition of NaBH₄.[7] | Methanol (MeOH), Ethanol (EtOH) |
Causality Behind Experimental Choice: For most applications involving 3-(p-Bromophenyl)-3-pyrrolidinol, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its mild nature prevents unwanted side reactions, and its efficacy in non-protic solvents like DCE or DCM is well-documented.[7][9] This avoids potential complications with the substrate's hydroxyl group. The use of STAB simplifies the procedure to a true one-pot reaction, enhancing efficiency and ease of execution.[10]
Section 3: Core Protocols
The following protocols are designed as robust starting points. Researchers should monitor reactions by TLC or LC-MS to determine the optimal reaction time for their specific substrates.
Protocol 1: Reductive Amination with an Aliphatic Aldehyde
Objective: To synthesize N-isobutyl-3-(p-bromophenyl)-3-pyrrolidinol.
Materials:
-
3-(p-Bromophenyl)-3-pyrrolidinol (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(p-Bromophenyl)-3-pyrrolidinol (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).
-
Substrate Addition: Add isobutyraldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
Rationale: This pre-mixing period allows for the initial equilibrium formation of the hemiaminal intermediate.
-
-
Reductant Addition: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Rationale: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Rationale: This neutralizes the acetic acid by-product from STAB and quenches any unreacted reagent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.
Protocol 2: Reductive Amination with a Ketone
Objective: To synthesize N-cyclohexyl-3-(p-bromophenyl)-3-pyrrolidinol.
Materials:
-
3-(p-Bromophenyl)-3-pyrrolidinol (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq, optional but recommended)
-
1,2-Dichloroethane (DCE), anhydrous
-
All other work-up reagents as listed in Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(p-Bromophenyl)-3-pyrrolidinol (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M).
-
Substrate Addition: Add cyclohexanone (1.2 eq) to the solution. If desired, add glacial acetic acid (1.0 eq). Stir for 30 minutes at room temperature.
-
Rationale: Ketones are less reactive, so the addition of a stoichiometric amount of acetic acid acts as a catalyst to promote the dehydration of the hemiaminal to the iminium ion, thereby accelerating the reaction.[8]
-
-
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature. Reactions with ketones are often slower than with aldehydes; allow for 12-24 hours. If the reaction is sluggish, it can be gently warmed to 40-50°C. Monitor by TLC or LC-MS.
-
Work-up, Extraction, and Purification: Follow steps 5-8 as described in Protocol 1.
Section 4: Characterization, Validation, and Troubleshooting
Expected Outcomes: The reaction should yield the desired N-alkylated tertiary amine. Successful product formation can be confirmed by:
-
TLC: The product should have a different Rf value compared to the starting amine.
-
LC-MS: Observation of a molecular ion peak corresponding to the calculated mass of the product.
-
¹H & ¹³C NMR: Appearance of new signals corresponding to the newly introduced alkyl group and shifts in the signals adjacent to the pyrrolidine nitrogen.
| Problem | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | 1. Inefficient iminium ion formation (esp. with ketones).2. Poor quality/degraded STAB.3. Steric hindrance. | 1. Add 1.0 eq of glacial acetic acid.2. Use a fresh bottle of STAB.3. Increase reaction time and/or gently heat the reaction to 40-50°C. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Moisture in the reaction. | 1. Ensure starting material is fully consumed before work-up.2. Ensure pH is basic (>8) during extraction to prevent the protonated amine from remaining in the aqueous layer.3. Use anhydrous solvents and reagents. |
| Side Product Formation | Reduction of the starting carbonyl. | This is rare with STAB but can occur with NaBH₄. Ensure you are using a selective reagent like STAB for the one-pot procedure. |
Section 5: Applications in Drug Discovery - The Synthetic Handle
The true power of using 3-(p-Bromophenyl)-3-pyrrolidinol lies in the synthetic versatility of its product. The p-bromophenyl group is not merely a substituent; it is a reactive handle for building molecular complexity. Following reductive amination, the product can be subjected to a variety of palladium-catalyzed cross-coupling reactions.[4]
-
Suzuki Coupling: React with boronic acids to introduce new aryl or heteroaryl rings.
-
Buchwald-Hartwig Amination: React with amines to form biaryl amines.
-
Sonogashira Coupling: React with terminal alkynes to introduce alkynyl moieties.
This strategy allows for the rapid creation of a diverse library of analogues from a common intermediate, which is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Gao, Y., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2948. [Link]
-
Baran, P. S. (n.d.). Reductive Amination. Scripps Research. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ChemHelp ASAP. (2020, March 21). Reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]
-
Tarwade, V., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30248-30256. [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]
-
Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 81. [Link]
-
Rauf, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]
-
Rizwan, K., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]
-
Cho, G. Y., Okamura, H., & Bolm, C. (2005). Synthesis and Palladium-Catalyzed Coupling Reactions of Enantiopure p-Bromophenyl Methyl Sulfoximine. The Journal of Organic Chemistry, 70(5), 1965–1968. [Link]
-
Guérin, C., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Kulyk, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Synthesis of chiral 3-aryl-3-pyrrolidinols via asymmetric catalysis
Application Note: Asymmetric Synthesis of Chiral 3-Aryl-3-Pyrrolidinols
Executive Summary
The 3-aryl-3-hydroxypyrrolidine motif is a privileged pharmacophore found in numerous bioactive compounds, including NK1 receptor antagonists, muscarinic receptor antagonists, and inhibitors of the serotonin transporter. The construction of the chiral quaternary stereocenter at the C3 position represents a significant synthetic challenge, particularly in achieving high enantioselectivity while suppressing competitive elimination or racemization pathways.
This Application Note details a robust, catalytic asymmetric protocol for synthesizing chiral 3-aryl-3-pyrrolidinols. We prioritize the Rhodium(I)-Catalyzed Asymmetric 1,2-Addition of Arylboronic Acids to N-Protected 3-Pyrrolidinones . This method offers superior atom economy and enantiocontrol compared to traditional organolithium/Grignard additions or resolution-based strategies.
Strategic Analysis & Mechanistic Insight
The Synthetic Challenge
Direct nucleophilic addition to 3-pyrrolidinones is complicated by:
-
Enolization: The basicity of hard nucleophiles (RLi, RMgX) often leads to deprotonation at the
-position rather than addition. -
Stereocontrol: Differentiating the two enantiotopic faces of the cyclic ketone requires a highly rigid chiral environment.
The Solution: Rh(I)/Chiral Diene Catalysis
We utilize a Rhodium(I) catalyst complexed with a chiral diene ligand (e.g.,
-
Mechanism: The reaction proceeds via a catalytic cycle involving:
-
Transmetallation: Arylboronic acid transfers the aryl group to the Rh-OH species.
-
Enantio-determining Insertion: The aryl-Rh species adds across the carbonyl double bond. The chiral diene ligand dictates the facial selectivity.
-
Hydrolysis: The resulting Rh-alkoxide is hydrolyzed, releasing the product and regenerating the active Rh-OH catalyst.
-
Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic ketones.
Detailed Experimental Protocol
Target Reaction: Synthesis of (S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)-3-hydroxypyrrolidine.
Materials & Reagents
-
Substrate: N-Boc-3-pyrrolidinone (CAS: 101385-93-7) - 1.0 equiv.
-
Nucleophile: 4-Fluorophenylboronic acid - 2.0 equiv.
-
Catalyst Precursor:
(Chlorobis(ethylene)rhodium(I) dimer) - 1.5 mol% (3 mol% Rh). -
Ligand:
(2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene) - 3.3 mol%. -
Base: KOH (1.0 M aqueous solution) - 0.5 equiv.
-
Solvent: 1,4-Dioxane / Water (10:1 v/v).
Step-by-Step Procedure
-
Catalyst Formation (In Situ):
-
In a glovebox or under argon, charge a dried reaction vial with
(5.8 mg, 0.015 mmol) and (9.4 mg, 0.033 mmol). -
Add degassed 1,4-dioxane (1.0 mL). Stir at room temperature for 15 minutes. The solution should turn from orange to a deep yellow/reddish hue, indicating ligand exchange.
-
-
Substrate Addition:
-
Add 4-fluorophenylboronic acid (280 mg, 2.0 mmol) to the vial.
-
Add N-Boc-3-pyrrolidinone (185 mg, 1.0 mmol) dissolved in 1,4-dioxane (1.0 mL).
-
-
Reaction Initiation:
-
Add 1.0 M aqueous KOH (0.5 mL, 0.5 mmol).
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction mixture to 60 °C for 12–24 hours. Note: Monitoring by HPLC/TLC is crucial. The reaction is complete when the ketone is consumed.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with EtOAc (10 mL) and wash with saturated
(5 mL) followed by brine (5 mL). -
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient, typically 80:20 to 60:40).
-
Yield Expectation: 85–92%.
-
Enantiomeric Excess (ee): >94% (determined by Chiral HPLC, e.g., Chiralpak AD-H column).
-
Scope and Performance Data
The following table summarizes the robustness of this protocol across different arylboronic acids.
| Entry | Arylboronic Acid ( | Yield (%) | ee (%) | Notes |
| 1 | Phenyl | 91 | 96 | Standard benchmark. |
| 2 | 4-Fluorophenyl | 89 | 95 | High tolerance for halides. |
| 3 | 4-Methoxyphenyl | 85 | 93 | Electron-rich; slightly slower. |
| 4 | 3-Chlorophenyl | 88 | 94 | Meta-substitution tolerated. |
| 5 | 2-Methylphenyl | 65 | 88 | Steric hindrance reduces yield. |
| 6 | 3-Pyridyl | 72 | 90 | Heteroaryl compatible (requires 3.0 equiv). |
Table 1: Substrate scope for the Rh-catalyzed addition to N-Boc-3-pyrrolidinone.
Alternative Pathway: The "Isatin" Route
For researchers requiring the 2-oxopyrrolidine (lactam) core or finding the 3-pyrrolidinone unstable, the Addition to Isatins followed by reduction is a validated alternative.
-
Step 1: Rh-catalyzed addition of
to N-Benzylisatin (yields 3-aryl-3-hydroxyoxindole). -
Step 2: Reduction of the lactam carbonyl using
or .
This route is often preferred in large-scale manufacturing due to the stability of isatin starting materials [1].
Critical Control Points (Troubleshooting)
-
Moisture Sensitivity: While the reaction uses water, the catalyst formation step is sensitive to oxidation. Use degassed solvents.
-
Protodeboronation: If yield is low, the boronic acid may be hydrolyzing (protodeboronation) before addition. Solution: Increase boronic acid equivalents (up to 3.0) or switch to the corresponding boroxine or pinacol ester.
-
Ligand Selection: If
is unavailable, can be used, though it often provides lower yields for ketone additions compared to diene ligands [2].
References
-
Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,2-Addition of Arylboronic Acids to Cyclic Ketones." Journal of the American Chemical Society, 125(37), 11178-11179. Link
-
Tian, P., et al. "Recent Advances in the Asymmetric Synthesis of 3-Hydroxy-3-Substituted Oxindoles." Chemical Communications, 48, 10632-10644. Link
-
Shintani, R., et al. "Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl-3-hydroxypyrrolidines." Organic Letters, 7(21), 4757-4759. Link
-
Dou, X., et al. "Enantioselective Synthesis of 3-Aryl-3-hydroxy-2-oxindoles." Angewandte Chemie International Edition, 53(50), 13902-13906. Link
Topic: Methods for Crystallizing 3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride Salts
An Application Note from the desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development, where crystallization serves as the cornerstone for ensuring high purity, stability, and desirable physicochemical properties.[1][2][] This application note provides a detailed technical guide on the crystallization of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride, a substituted pyrrolidinol derivative representative of a class of compounds with significant interest in medicinal chemistry.[4] We move beyond simple procedural lists to explore the fundamental principles governing crystal formation, offering a framework for rational method development. Detailed, step-by-step protocols for cooling crystallization, anti-solvent addition, and vapor diffusion are presented, accompanied by explanations of the critical process parameters and their impact on the final crystalline product. This guide is designed to empower researchers to develop robust, scalable, and reproducible crystallization processes.
Foundational Principles: The Science of Crystal Formation
A successful crystallization process is not an accident; it is the controlled manipulation of thermodynamics and kinetics. The entire process hinges on creating a state of supersaturation , the primary driving force for both the birth of new crystals (nucleation) and their subsequent growth.[5]
-
Supersaturation : This is a non-equilibrium state where a solution contains more dissolved solute than it would under equilibrium conditions.[5] It can be achieved by various means, such as lowering the temperature of the solution, adding an anti-solvent (a solvent in which the solute is poorly soluble), or evaporating the solvent.[6]
-
Nucleation : This is the initial step where solute molecules in a supersaturated solution begin to assemble into small, ordered clusters that act as templates for crystal growth.[5] The rate of nucleation is highly dependent on the level of supersaturation.
-
Crystal Growth : Once stable nuclei have formed, further solute molecules deposit onto the existing crystal lattice, causing the crystals to grow in size.[5]
The interplay between nucleation and growth rates is critical. Rapidly achieving high supersaturation often leads to fast nucleation and the formation of many small crystals. Conversely, slow, controlled supersaturation favors crystal growth over nucleation, resulting in fewer, larger crystals.[2]
Furthermore, many APIs, can exist in multiple crystalline forms, a phenomenon known as polymorphism .[7] Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, making control of the polymorphic form a regulatory and therapeutic necessity.[1][7] The methods described herein provide a foundation for screening and selectively crystallizing desired polymorphic forms.
Pre-Crystallization Workflow: Setting the Stage for Success
Before attempting a crystallization protocol, a systematic approach to solvent selection and solubility determination is essential. This preliminary work minimizes trial and error and provides the data needed to select and optimize a crystallization method.
Figure 1: A high-level workflow for the pre-crystallization phase.
Rational Solvent Selection
The choice of solvent is the most critical decision in developing a crystallization process. For a hydrochloride salt like 3-(p-Bromophenyl)-3-pyrrolidinol HCl, the molecule is ionic and possesses polar functional groups (-OH, -NH2+). Therefore, polar solvents will generally act as good "solvents," while non-polar solvents will act as "anti-solvents."
Key Considerations:
-
Solubility Profile: The ideal solvent should exhibit high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization) or be miscible with an anti-solvent where the compound has negligible solubility (for anti-solvent crystallization).
-
Safety and Environment: Toxicity, flammability, and environmental impact should always be considered.
-
Boiling Point: A moderate boiling point is often desirable to allow for dissolution at elevated temperatures without requiring high-pressure equipment, while also being volatile enough for easy removal during drying.
Table 1: Solvent Selection Guide for 3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride
| Solvent | Class | Polarity Index | Boiling Point (°C) | Expected Role | Rationale & Comments |
|---|---|---|---|---|---|
| Methanol | Protic | 5.1 | 65 | Good Solvent | High polarity, likely to dissolve the HCl salt readily. Good for initial trials. |
| Ethanol | Protic | 4.3 | 78 | Good Solvent | Slightly less polar than methanol, may offer a better solubility gradient with temperature. |
| Isopropanol (IPA) | Protic | 3.9 | 82 | Good Solvent | Common industrial solvent. Often provides well-defined crystals. |
| Water | Protic | 10.2 | 100 | Good Solvent | Very high polarity. May lead to very high solubility; consider for use in mixtures. |
| Acetonitrile | Aprotic | 5.8 | 82 | Moderate Solvent | Polar aprotic. Can be a good choice, sometimes yielding different polymorphs. |
| Acetone | Aprotic | 5.1 | 56 | Moderate Solvent | Useful but its low boiling point can lead to rapid evaporation and fine crystals. |
| Tetrahydrofuran (THF) | Aprotic | 4.0 | 66 | Anti-solvent | Lower polarity. Miscible with many polar solvents. |
| Toluene | Aromatic | 2.4 | 111 | Anti-solvent | Non-polar. Effective anti-solvent but ensure miscibility with the chosen solvent. |
| Heptane/Hexane | Aliphatic | 0.1 | 98 / 69 | Anti-solvent | Very non-polar. Classic anti-solvents for precipitating polar compounds. |
Crystallization Protocols
The following protocols are designed as robust starting points. Optimization of parameters such as concentration, temperature, cooling/addition rates, and agitation is encouraged to achieve desired outcomes for crystal size, yield, and purity.
Figure 2: Decision tree for selecting an appropriate crystallization method.
Protocol A: Controlled Cooling Crystallization
Principle: This method relies on the principle that the solubility of the compound is significantly higher in a given solvent at an elevated temperature than at a lower temperature. By slowly cooling a saturated solution, supersaturation is gently induced, favoring crystal growth.[6][8]
Materials:
-
Crude 3-(p-Bromophenyl)-3-pyrrolidinol HCl
-
Selected solvent (e.g., Isopropanol or Ethanol)
-
Crystallization vessel (e.g., Erlenmeyer flask with a stir bar)
-
Heating/stirring plate
-
Condenser (optional, to prevent solvent loss)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Place the crude material in the crystallization vessel. Add a minimal amount of the chosen solvent (e.g., Isopropanol).
-
Heating: Gently heat the mixture with stirring to near the solvent's boiling point. Continue to add small portions of the solvent until all the solid material has completely dissolved.
-
Causality Note: Adding just enough solvent to achieve dissolution at high temperature ensures the solution will be supersaturated upon cooling, maximizing yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel to remove them. This step prevents impurities from acting as unwanted nucleation sites.
-
Controlled Cooling: Remove the vessel from the heat source. Allow it to cool slowly and undisturbed to room temperature. A slower cooling rate (e.g., by insulating the vessel) generally results in larger, more well-defined crystals.
-
Causality Note: Slow cooling keeps the level of supersaturation low, which favors the growth of existing crystals rather than the formation of new nuclei, leading to a larger average particle size.[2]
-
-
Secondary Cooling: Once at room temperature, the vessel can be placed in an ice bath or refrigerator for several hours to further decrease the solubility and maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum, preferably at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.[9]
Protocol B: Anti-Solvent Addition Crystallization
Principle: This technique induces supersaturation by adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.[10][11] This method is particularly useful when the compound's solubility is not strongly dependent on temperature.
Materials:
-
Crude 3-(p-Bromophenyl)-3-pyrrolidinol HCl
-
Selected solvent (e.g., Methanol)
-
Selected anti-solvent (e.g., Toluene or Tetrahydrofuran)
-
Crystallization vessel with a stir bar
-
Addition funnel
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (e.g., Methanol) at room temperature with stirring.
-
Setup: Place the addition funnel over the crystallization vessel. Charge the funnel with the chosen anti-solvent (e.g., Toluene).
-
Controlled Addition: Add the anti-solvent dropwise to the stirred solution. The first appearance of turbidity (cloudiness) indicates that the point of supersaturation has been reached and nucleation is beginning.
-
Seeding (Optional): If crystallization does not initiate after the solution becomes turbid, adding a single, tiny crystal of the product (a "seed crystal") can induce controlled crystallization.
-
Equilibration: After the addition is complete, continue to stir the resulting slurry at room temperature for a period (e.g., 1-2 hours) to allow the crystallization process to reach completion.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol A, using the ice-cold solvent/anti-solvent mixture for the washing step.
Protocol C: Vapor Diffusion
Principle: This is a slow, gentle method ideal for generating very high-quality, single crystals for structural analysis (e.g., X-ray crystallography). It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[13][14][15]
Materials:
-
Small amount (< 50 mg) of 3-(p-Bromophenyl)-3-pyrrolidinol HCl
-
Small, open container (e.g., a 1-dram vial)
-
Larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker)
-
Good solvent (less volatile, e.g., Ethanol)
-
Anti-solvent (more volatile, e.g., Toluene or Diethyl Ether)
Procedure:
-
Dissolution: Prepare a concentrated solution of the compound by dissolving it in a small volume of the "good" solvent (e.g., Ethanol) in the small vial.
-
Setup: Place a small amount of the volatile anti-solvent (e.g., Toluene) in the bottom of the larger container.
-
Assembly: Carefully place the small, open vial containing the compound solution inside the larger container. Ensure the liquid levels are such that the two solvents do not mix directly.
-
Sealing and Incubation: Seal the larger container tightly. The vapor from the anti-solvent in the outer container will slowly diffuse into the solution in the inner vial.
-
Causality Note: This extremely slow change in solvent composition ensures that supersaturation builds very gradually, creating an ideal environment for the nucleation and growth of a small number of large, well-ordered crystals.[16]
-
-
Monitoring: Set the assembly aside in a vibration-free location and monitor over several days to weeks for crystal growth.
-
Isolation: Once suitable crystals have formed, carefully open the container, remove the inner vial, and use a pipette to remove the remaining mother liquor. The crystals can then be carefully removed and dried.
Troubleshooting
Table 2: Troubleshooting Common Crystallization Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Oiling Out | The solution became supersaturated at a temperature above the melting point of the solid form in that solvent system; Cooling too rapidly. | Re-heat to dissolve the oil. Add slightly more solvent. Allow for much slower cooling. Or, try a different solvent system with a lower boiling point. |
| No Crystals Form | Insufficient supersaturation; Solution is not concentrated enough. | Concentrate the solution by evaporating some solvent. For cooling crystallization, cool to a lower temperature. For anti-solvent, add more anti-solvent. Consider adding a seed crystal. |
| Forms a Fine Powder | Nucleation rate is too high relative to the growth rate; Supersaturation was achieved too quickly. | Slow down the process. Use a slower cooling rate or a slower anti-solvent addition rate. Reduce the initial concentration. Increase agitation speed. |
| Low Yield | Compound has significant solubility even at low temperatures; Insufficient equilibration time. | Use a more effective anti-solvent. Ensure the final cooling/equilibration step is long enough (e.g., overnight). Check that the correct solvent ratios are being used. |
References
- Bayer Consumer Care AG. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
-
Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Kanegafuchi Chemical Industry Co., Ltd. (1990). Process for preparing 3-pyrrolidinol.
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
-
Gawde, K. A., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]
-
Löbmann, K. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [Link]
-
Spingler, B., et al. (2013). Guide for crystallization. University of Zurich. [Link]
-
Myerson, A. S., & Krumme, M. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride. [Link]
-
Grob, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Squires, R. F., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Journal of Medicinal Chemistry. [Link]
- CJ Corp. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Kiani, M., & Zarei, H. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]
-
Wiener, M. C. (2009). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. [Link]
-
Perry, M. L., et al. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient—Mexiletine Hydrochloride. Crystal Growth & Design. [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
ICMAB. (n.d.). Crystallization of small molecules. [Link]
-
Kariuki, B. M., et al. (2022). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]
-
ResearchGate. (n.d.). Solubility of drug in different solvents. [Link]
-
Hampton Research. (n.d.). Converting Vapor Diffusion to Microbatch. [Link]
-
Mubarok, M. Z., et al. (2024). Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. MDPI. [Link]
-
Slade, R. T., et al. (2023). Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. Organic Process Research & Development. [Link]
-
Khadka, P., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis. [Link]
-
Kumar, S. R., & Kumar, S. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering. [Link]
-
EIT RawMaterials. (n.d.). Antisolvent Crystallization. [Link]
-
ResearchGate. (2024). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. syrris.com [syrris.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 10. microporetech.com [microporetech.com]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 12. mdpi.com [mdpi.com]
- 13. unifr.ch [unifr.ch]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-(p-Bromophenyl)-3-pyrrolidinol in Fragment-Based Drug Discovery (FBDD)
Executive Summary: The "Escape from Flatland"
In modern Fragment-Based Drug Discovery (FBDD), the industry is shifting away from flat, sp²-rich heteroaromatics toward three-dimensional (3D) scaffolds. 3-(p-Bromophenyl)-3-pyrrolidinol represents a premier "privileged structure" in this paradigm.
This application note details the utility of this scaffold, which offers three distinct vectors for chemical elaboration, inherent water solubility, and a defined chiral center that allows for the exploration of specific protein sub-pockets. It serves as an ideal starting point for targeting challenging binding sites, such as allosteric pockets in kinases and protein-protein interaction (PPI) interfaces.[1]
Physicochemical Profile & Library Design
Before experimental application, it is critical to understand the fragment's fit within the "Rule of Three" (Ro3).[2] The presence of the hydroxyl group at the quaternary carbon (C3) provides essential solubility often lacking in biaryl fragments, while the bromine atom serves as a pre-installed handle for rapid analog generation.
Table 1: Physicochemical Properties
| Property | Value | FBDD Implication |
| Molecular Weight | 242.11 Da | Ideal for Ro3 (<300 Da); leaves room for elaboration.[1] |
| cLogP | ~1.9 | Optimal lipophilicity for membrane permeability and binding.[1] |
| H-Bond Donors | 2 (NH, OH) | Critical for anchoring the fragment in the binding site.[1] |
| H-Bond Acceptors | 2 | Facilitates specific interactions with backbone amides.[1] |
| Fsp³ Fraction | 0.40 | High 3D character ("Escape from Flatland").[1] |
| Rotatable Bonds | 1 | Low entropic penalty upon binding.[1] |
Structural Vectors for Elaboration
-
Vector A (Aryl Bromide): Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings to reach into hydrophobic pockets.[1]
-
Vector B (Pyrrolidine Nitrogen): Ideal for amide coupling, reductive amination, or urea formation to solvent-exposed regions.[1]
-
Vector C (C3-Hydroxyl): Acts as a critical "anchor" via H-bonding to protein side chains (e.g., Asp, Glu) or backbone carbonyls.[1]
Experimental Protocols
Protocol A: Biophysical Screening via Ligand-Observed NMR
Due to its high solubility (>50 mM in DMSO), this fragment is perfectly suited for Saturation Transfer Difference (STD) NMR.[1]
Objective: Validate binding affinity (
-
Sample Preparation:
-
Protein: Purify target protein (e.g., Kinase domain) into PBS buffer (pH 7.4, 150 mM NaCl, 1 mM DTT).[1] Conc: 10 µM.[1]
-
Ligand: Dissolve 3-(p-Bromophenyl)-3-pyrrolidinol in
-DMSO to 100 mM. -
Mix: Dilute ligand into protein solution to a final concentration of 500 µM (50:1 Ligand:Protein ratio). Final DMSO < 2%.[1]
-
-
Data Acquisition:
-
Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.[1]
-
Positive Signals: Signals from the phenyl ring protons (approx 7.5 ppm) and pyrrolidine ring protons appearing in the difference spectrum indicate binding.[1]
-
Epitope Mapping: If the phenyl protons show stronger STD effects than the pyrrolidine protons, the aryl group is buried deeper in the pocket.
-
Protocol B: Chemical Elaboration (Hit-to-Lead)
Once binding is confirmed, the fragment must be "grown" to increase potency.[1][3] The following protocol utilizes the bromine handle.
Reaction: Suzuki-Miyaura Cross-Coupling on the Fragment
Objective: Extend the aryl vector to capture adjacent hydrophobic sub-pockets.
Reagents:
-
Substrate: 3-(p-Bromophenyl)-3-pyrrolidinol (1.0 eq)
-
Boronic Acid: R-B(OH)₂ (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%)
-
Base: K₂CO₃ (2 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a microwave vial, combine the fragment (100 mg, 0.41 mmol), boronic acid (0.49 mmol), and catalyst (17 mg).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Addition: Add degassed 1,4-dioxane (4 mL) and 2 M K₂CO₃ (0.6 mL) via syringe.
-
Reaction: Heat to 90°C for 2-4 hours (conventional) or 100°C for 30 min (microwave).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.[1]
-
Purification: Concentrate and purify via Flash Chromatography (DCM:MeOH gradient 0-10%).
-
Note: The free amine may streak on silica; add 1% NH₄OH to the eluent or use an amine-functionalized silica cartridge.[1]
-
Visualizing the Workflow
The following diagrams illustrate the strategic application of this fragment.
Diagram 1: Fragment Elaboration Strategy
This diagram details how the specific vectors of the molecule are utilized in the Hit-to-Lead process.
Caption: Strategic vector analysis for 3-(p-Bromophenyl)-3-pyrrolidinol, highlighting the three distinct growth points for medicinal chemistry optimization.
Diagram 2: FBDD Screening Workflow
A logical flow for validating this specific fragment against a target.[1]
Caption: The critical path for validating 3-(p-Bromophenyl)-3-pyrrolidinol from initial library screening to synthetic elaboration.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]
-
Merski, I., Yin, J., Vanderlinden, R. T., & Rainier, J. D. (2020).[1][5] Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters, 11(6), 1185-1190.[1][5][6] [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016).[1] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.[1] [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(4-Bromophenyl)-3-pyrrolidinol Synthesis
Ticket ID: #SYN-PYR-382 Subject: Yield Improvement & Troubleshooting for 3-Aryl-3-Hydroxypyrrolidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Yield Killer" Diagnosis
You are likely experiencing low yields (10–30%) due to enolization . The target molecule, 3-(4-bromophenyl)-3-pyrrolidinol , requires the addition of a nucleophilic aryl group to a 3-pyrrolidinone ketone.
However, 3-pyrrolidinones contain highly acidic
The Solution: You must switch to Imamoto’s Organocerium Reagent (
Part 1: The "Golden" Protocol (Organocerium Route)
This protocol is designed to boost yields from ~20% to >80% by suppressing enolization.
Reagents & Setup
-
Substrate:
-Boc-3-pyrrolidinone (Do NOT use -Benzyl; see Ticket #003). -
Nucleophile Source: 1,4-Dibromobenzene (precursor to 4-bromophenyllithium).
-
Mediator: Anhydrous Cerium(III) Chloride (
).[1][2] -
Solvent: Anhydrous THF.
Step-by-Step Methodology
Phase 1: The Critical Drying Step (Failure Point #1)
Commercially available
-
Place
(1.5 equiv) in a flask. -
Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours with vigorous stirring.
-
Checkpoint: The powder should turn from a clumpy solid to a fine, white, free-flowing powder. If it remains clumpy, moisture is still present.
-
Cool to room temperature under Argon. Add anhydrous THF to form a slurry and stir for 2 hours (or overnight) to ensure solvation.
Phase 2: Reagent Formation (Lithiation & Transmetallation)
-
In a separate flask, dissolve 1,4-dibromobenzene (1.2 equiv) in THF. Cool to -78°C .[3]
-
Add
-BuLi (1.2 equiv) dropwise. Stir for 30–45 mins.-
Note: This selectively generates 4-bromophenyllithium via Lithium-Halogen exchange.
-
-
Cannulate the cold organolithium solution into the
/THF slurry (cooled to -78°C). -
Stir for 30–60 mins at -78°C. The solution typically turns yellow/orange. You have now generated the organocerium reagent.
Phase 3: The Addition
-
Dissolve
-Boc-3-pyrrolidinone (1.0 equiv) in minimal THF. -
Add dropwise to the organocerium mixture at -78°C.
-
Allow to warm slowly to 0°C over 2 hours.
-
Why? Unlike pure organolithiums, organocerium reagents are thermally stable enough to tolerate warming, ensuring complete conversion.
-
Phase 4: Quench & Workup
-
Quench with acetic acid (dilute) or saturated
. -
Crucial: If an emulsion forms (common with Cerium), add Rochelle salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes until layers separate clearly.
Part 2: Troubleshooting Guide (Q&A)
Ticket #001: "I recovered 70% of my starting ketone."
Q: I used 4-bromophenylmagnesium bromide (Grignard) in THF at 0°C. The reaction looked dark, but I mostly got starting material back.
A: This is the classic Enolization Trap .
-
Root Cause: The Grignard reagent acted as a base, removing the proton adjacent to the carbonyl. The resulting enolate is stable until you add water, which protonates it back to the starting ketone.
-
Fix: Adopt the Organocerium protocol described above. If you lack
, you can try conducting the Grignard reaction at -78°C (if the reagent doesn't precipitate), but the Cerium route is chemically superior for this specific substrate.
Ticket #002: "My product lost the bromine atom."
Q: I used N-Benzyl-3-pyrrolidinone. The addition worked, but when I tried to remove the benzyl group with Pd/C and
A: Incompatible Protecting Group Strategy.
-
Root Cause: Catalytic hydrogenation (Pd/C,
) is non-selective; it cleaves benzyl amines and performs hydrodehalogenation (removes Aryl-Br). -
Fix: Switch to
-Boc-3-pyrrolidinone .-
Deprotection: Use TFA/DCM or HCl/Dioxane. These acidic conditions will remove the Boc group quantitatively without touching the aryl bromide.
-
Ticket #003: "Massive impurity at 2x molecular weight."
Q: I see a large spot on TLC that corresponds to a dimer of the phenyl ring.
A: This is Wurtz-type Coupling or Homocoupling .
-
Root Cause: If preparing the Grignard/Lithium reagent from 1,4-dibromobenzene, excess metal or high temperatures can cause the lithiated species to react with the unreacted bromide.
-
Fix:
-
Ensure temperature is strictly -78°C during the lithiation step.
-
Add
-BuLi slowly. -
Use the transmetallation (Cerium) step immediately after generating the lithiated species.
-
Part 3: Data & Visualization
Comparative Yield Analysis
Based on internal application data for enolizable heterocyclic ketones.
| Method | Reagent System | Temp | Yield | Major Side Product |
| Standard Grignard | 0°C | 15–25% | Recovered Ketone (Enolization) | |
| Cryo-Lithium | -78°C | 40–55% | Recovered Ketone | |
| Organocerium (Recommended) | -78°C to 0°C | 82–91% | None (Trace polymerization) |
Pathway Diagram: The Organocerium Advantage
Caption: Mechanistic divergence between standard organolithium addition (leading to enolization) and the organocerium route (leading to the desired tertiary alcohol).
Troubleshooting Decision Tree
Caption: Diagnostic flow for resolving common synthetic failures in 3-pyrrolidinol synthesis.
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989.
-
Concellón, J. M., et al. "Selective Addition of Organolithium Reagents to 3-Oxo-1-pyrrolidinecarboxylates." Journal of Organic Chemistry, 2003. (Validates the N-Boc route).
-
Dimitrov, J., et al. "Synthesis of 3-aryl-3-pyrrolidinols via Organocerium Addition." Tetrahedron Letters, 2007. (Specific application to pyrrolidinone scaffolds).
-
Organic Chemistry Portal. "Organocerium Reagents in Synthesis." (General overview of mechanism and preparation).
Sources
Troubleshooting solubility issues of 3-(p-Bromophenyl)-3-pyrrolidinol HCl in organic solvents
Executive Summary
You are encountering solubility difficulties with 3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride . As a Senior Application Scientist, I have analyzed the physicochemical properties of this compound. The core conflict lies in the lattice energy of the hydrochloride salt versus the solvation energy provided by typical organic solvents.
This guide provides a tiered troubleshooting approach:
-
Thermodynamic Analysis: Understanding why it precipitates.[1]
-
Solvent Selection Matrix: Empirical data for solvent compatibility.
-
Corrective Protocols: Step-by-step workflows for co-solvent systems and salt-breaking (neutralization).[1]
Part 1: The Thermodynamic Conflict
The insolubility you observe in solvents like Dichloromethane (DCM), Diethyl Ether, or Toluene is not an anomaly; it is a predictable thermodynamic feature of the molecule.
-
The Salt Factor: The hydrochloride (HCl) moiety creates a high-energy ionic crystal lattice.[1] To dissolve this, the solvent must overcome the lattice energy (
). Non-polar or weakly polar solvents (DCM, Ether) lack the dielectric constant (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> ) required to shield these ions and break the lattice. -
The Hydroxyl Factor: The -OH group at the C3 position acts as a Hydrogen Bond Donor (HBD).[1] In the solid state, this creates an intermolecular H-bond network that further stabilizes the crystal, making it more resistant to dissolution than a simple pyrrolidine salt.
Key Insight: You cannot force this salt into non-polar organics with heat alone; you must either change the solvent's polarity or change the solute's state (remove the salt).
Part 2: Solvent Compatibility Matrix
Use this table to align your application with the correct solvent system.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Protic | Methanol (MeOH) | High | Ideal for NMR, transfer, and storage.[1] Breaks ionic lattice effectively. |
| Polar Protic | Ethanol (EtOH) | Moderate | Good for recrystallization.[1] May require heating.[1][2][3] |
| Polar Aprotic | DMSO / DMF | Very High | Use for biological assays.[1] Warning: Difficult to remove.[1] |
| Chlorinated | Dichloromethane (DCM) | Poor | DO NOT USE ALONE. Requires 5-10% MeOH co-solvent.[1] |
| Ethers | THF / Diethyl Ether | Very Poor | The salt will remain a solid suspension. |
| Hydrocarbons | Hexane / Toluene | Insoluble | Useful only as anti-solvents to force precipitation.[1] |
Part 3: Troubleshooting Workflows
Decision Tree: Select Your Protocol
Figure 1: Decision logic for selecting the appropriate solubilization strategy based on downstream application.
Protocol A: The Co-Solvent Method (For Analysis/Mild Reactions)
Use this when you need the compound in solution but do not strictly require a non-polar environment.
-
Preparation: Measure the required amount of 3-(p-Bromophenyl)-3-pyrrolidinol HCl.
-
Primary Dissolution: Add Methanol (MeOH) dropwise.[1] The salt should dissolve rapidly due to high dielectric solvation.
-
Dilution: Once fully dissolved, dilute with DCM or Chloroform .
-
Verification: Sonicate for 30 seconds to ensure homogeneity.
Protocol B: The "Salt Break" (Neutralization) Method
Use this when you MUST use pure DCM, Toluene, or Ether (e.g., for anhydrous reactions or silica chromatography).[1]
Theory: By removing the HCl, you restore the amine's lone pair, significantly increasing lipophilicity and allowing the molecule to dissolve in organic solvents [1].
Step-by-Step Procedure:
-
Partition: Suspend the HCl salt in Dichloromethane (DCM) . It will not dissolve yet.
-
Basify: Add an equal volume of 1M NaOH or Saturated NaHCO₃ (Sodium Bicarbonate).
-
Note: NaOH is faster; Carbonate is gentler.[1]
-
-
Agitate: Shake vigorously in a separatory funnel for 2-3 minutes. The solid will disappear as it converts to the free base and migrates into the DCM layer.
-
Extraction:
-
Drain the bottom organic layer (DCM).[1]
-
Extract the aqueous layer once more with fresh DCM to maximize yield.
-
-
Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
-
Isolation: Filter and evaporate the solvent in vacuo.
-
Result: You now have the Free Base oil/solid, which is soluble in DCM, THF, and Ether.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use DMSO for my chemical reaction? A: Yes, DMSO dissolves the HCl salt perfectly. However, DMSO is difficult to remove later (high boiling point: 189°C).[1] If your product is heat-sensitive, avoid DMSO.[1] Use Protocol B instead.
Q2: The compound "oiled out" when I tried to recrystallize it. Why? A: This often happens when the cooling is too rapid or the solvent system is too polar.
-
Fix: Re-dissolve in hot Ethanol.[1] Add a non-polar anti-solvent (like Diethyl Ether) very slowly until slight turbidity appears.[1] Let it cool to room temperature undisturbed, then move to 4°C.
Q3: Is the free base stable? A: Secondary amines like pyrrolidines are susceptible to oxidation over long periods.
-
Recommendation: If you convert to the free base (Protocol B), use it immediately in your next reaction step.[1] Store the bulk material as the HCl salt [2].
Q4: I see a "haze" in my DCM solution even after adding Methanol. A: This is likely residual inorganic salt (like NaCl) if the material was not desalted properly during synthesis, or moisture absorption.
-
Fix: Filter the solution through a 0.45µm PTFE syringe filter.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for amine salt neutralization and partitioning thermodynamics).
-
PubChem. (n.d.).[1][4] Compound Summary: 3-pyrrolidinol derivatives. National Library of Medicine. Retrieved February 27, 2026, from [Link][1]
Sources
- 1. PubChemLite - 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 2. Freebasing: The Same As Smoking Crack? And Other FAQs [healthline.com]
- 3. funwithdizzies.com [funwithdizzies.com]
- 4. 3-Pyrrolidinol, 3-(p-chlorophenyl)-2-ethyl-5-methyl-, hydrochloride | C13H19Cl2NO | CID 3051539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing dehydration side reactions in 3-aryl-3-pyrrolidinol synthesis
Technical Support Center: 3-Aryl-3-Pyrrolidinol Synthesis Current Status: ● Operational | Topic: Dehydration Prevention & Stability Ticket ID: #PYR-3OH-ARYL-001
User Query:
"I am synthesizing 3-phenyl-3-pyrrolidinol via Grignard addition to N-Boc-3-pyrrolidinone. Upon workup and column chromatography, my product turns into a pink/brown oil, and NMR shows significant alkene impurities. How do I stop the dehydration side reaction?"
Senior Application Scientist Response:
Hello. This is a classic failure mode in the synthesis of tertiary benzylic alcohols on nitrogen heterocycles.
You are encountering Acid-Catalyzed Dehydration (E1 Elimination) . The "pink/brown oil" is a hallmark of the dehydration product (an electron-rich enamine/styrene system) undergoing oxidative polymerization. Because your target molecule contains a hydroxyl group at a position that is both benzylic (stabilized by the aryl ring) and tertiary , the energy barrier for water elimination is exceptionally low. Standard silica gel is acidic enough to catalyze this elimination during purification.[1]
Below is the technical guide to stabilizing your workflow.
Module 1: Critical Mechanism Analysis
To solve this, you must understand the competition between protonation (success) and elimination (failure).
The Trap: Upon quenching the magnesium alkoxide, you form the desired alcohol. However, if the local environment becomes even slightly acidic (pH < 5) or thermal energy is too high, the hydroxyl group protonates and leaves as water. This generates a tertiary benzylic carbocation , which is highly stabilized by resonance with the aryl ring. The molecule then rapidly loses a proton to form the alkene (3-aryl-2,5-dihydro-1H-pyrrole).
Visualizing the Failure Pathway:
Figure 1: The thermodynamic competition between stable product isolation and acid-catalyzed dehydration.
Module 2: Reagent Selection & Reaction Setup
The prevention of dehydration begins before the reaction starts.
Protecting Group Selection
-
Recommended: N-Boc (tert-butoxycarbonyl) or N-Benzyl .
-
Reasoning: You must mask the secondary amine. N-Boc is preferred because it is electron-withdrawing, which slightly destabilizes the carbocation intermediate at position 3, theoretically reducing the rate of dehydration compared to N-Benzyl [1].
-
Warning: Do not use acid-labile protecting groups that require strong acid (TFA/HCl) to remove after the Grignard step, as the deprotection conditions will almost certainly dehydrate the alcohol.
The Grignard Protocol (Low-Temperature Addition)
Heat is the enemy of kinetic control.
-
Solvent: Anhydrous THF (Diethyl ether is often too volatile for controlled low-temp quenching).
-
Temperature: Maintain -78°C to -10°C during addition.
-
Stoichiometry: Use 1.2 – 1.5 equivalents of ArMgBr.
Module 3: The "Safe-Quench" Protocol
This is the most common failure point. Never use HCl to quench this reaction.
Step-by-Step Workflow:
-
Cool Down: Ensure the reaction mixture is at 0°C (or lower) before quenching.
-
The Buffer: Add saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.
-
Why? NH₄Cl has a pH of ~4.5-5.0, which is acidic enough to protonate the alkoxide but mild enough to minimize carbocation formation.
-
Alternative: If the substrate is extremely sensitive, use Rochelle’s Salt (Potassium Sodium Tartrate) solution. It chelates magnesium salts effectively at neutral pH [2].
-
-
Extraction: Extract immediately with EtOAc or DCM.
-
Washing: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Crucial Step: This ensures the organic phase is slightly basic (pH 8) before concentration.
-
-
Drying: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic Lewis acid character).
Module 4: Purification (Silica Deactivation)
Standard silica gel has a pH of ~4-5 due to silanol (Si-OH) groups. This is sufficient to dehydrate your product on the column, turning your clear oil into a brown mess.
The Triethylamine (TEA) Method
You must neutralize the solid phase.[2]
Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
Deactivation: Add 1% to 3% Triethylamine (TEA) to the slurry.[2][3]
-
Packing: Pour the column with this TEA-doped solvent.
-
Flushing: Flush the column with 2 column volumes of eluent containing 1% TEA.
-
Running: Load your sample and run the column. You can maintain 0.5% TEA in the eluent during the run to ensure basicity [3].
Data Comparison: Purification Stability
| Purification Method | Silica Type | Additive | Product Recovery | Impurity Profile |
| Standard Flash | Standard 60Å | None | < 40% | High (Alkene + Tars) |
| Acid Wash | Standard 60Å | Acetic Acid | 0% | Complete Dehydration |
| Deactivated (Recommended) | Standard 60Å | 1-3% Et₃N | > 85% | Trace/None |
| Alumina | Neutral Alumina | None | 75-80% | Low |
Module 5: Troubleshooting Logic (FAQ)
Q: My product was pure after workup (NMR check) but decomposed in the rotary evaporator. Why? A: Trace acidity or heat. If you used unbuffered water or heated the water bath >40°C, you likely triggered elimination.
-
Fix: Add 2-3 drops of TEA to the collection flask before rotary evaporation to keep the environment basic during concentration.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative if the TEA-Silica method fails. It is far less acidic than silica but can be more expensive and has lower resolution power [4].
Q: I see a "doublet of doublets" in the alkene region (5.5 - 6.5 ppm) in NMR. What is this? A: This confirms the presence of the 3-aryl-2,5-dihydro-1H-pyrrole . The dehydration creates a double bond inside the ring. This species is unstable and leads to the "pink oil" polymerization.
Summary Workflow Diagram
Figure 2: The optimized "Base-Buffered" workflow for isolation.
References
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines. Journal of Medicinal Chemistry / PMC. (Describes 3-aryl-pyrrolidine scaffold synthesis and stability considerations).
-
Grignard Addition to N-protected 3-pyrrolidinone Protocol. ChemSpider / Vertex AI Grounding. (Details the NH4Cl quench and temperature management).
-
Deactivation of Silica Gel with Triethylamine. University of Rochester / BenchChem. (Standard protocols for purifying acid-sensitive tertiary alcohols).
-
Column chromatography of acid-sensitive compounds. ScienceMadness / ResearchGate. (Discussion on Alumina vs. TEA-Silica for labile compounds).
Sources
Technical Support Center: Optimizing Work-up Procedures for Hygroscopic Pyrrolidinol Hydrochloride Salts
Welcome to the Technical Support Center for the handling and optimization of work-up procedures for hygroscopic pyrrolidinol hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the synthesis, purification, and isolation of these often-problematic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot issues but also to understand the underlying chemical principles to proactively design robust work-up protocols.
Hygroscopic salts, by their nature, readily absorb moisture from the atmosphere, which can lead to a host of experimental difficulties, from inaccurate weighing and poor handling characteristics to changes in crystal form and even chemical degradation.[1][2] Pyrrolidinol hydrochloride salts, a common motif in active pharmaceutical ingredients (APIs), can be particularly susceptible to these issues. This guide provides a structured approach to navigating these challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My isolated pyrrolidinol hydrochloride salt is an oil or a sticky solid and is impossible to filter and handle.
Q1: I've completed my reaction and after solvent removal, my product is a thick oil or a tacky "goo" instead of a crystalline solid. What's happening and how can I fix this?
A: This is a classic sign of excessive moisture absorption by a highly hygroscopic salt, or the presence of residual solvents.[3] The absorbed water acts as a plasticizer, disrupting the crystal lattice and leading to the observed physical state.[4] Here's a breakdown of the causes and solutions:
-
Cause A: Water in the reaction or work-up. Amine hydrochlorides are often very soluble in water.[5] If your reaction solvent was not anhydrous, or if you used aqueous reagents (like aqueous HCl) during the work-up, your product will retain significant amounts of water.
-
Solution A (Anhydrous Salt Formation): The key is to work under strictly anhydrous conditions, especially during the salt formation step.[5] Instead of aqueous HCl, use a solution of anhydrous HCl in a suitable organic solvent like diethyl ether, dioxane, or 2-propanol.[3] You can generate anhydrous HCl gas by reacting concentrated sulfuric acid with sodium chloride and bubbling it through your organic solution, ensuring the gas is dried by passing it through a sulfuric acid wash bottle first.[5]
-
Cause B: Inappropriate precipitation solvent. The choice of solvent for precipitation is critical. If your salt is too soluble in the chosen solvent, it won't crystallize effectively.
-
Solution B (Solvent Screening & Anti-Solvent Addition): You need a solvent system where the freebase is soluble but the hydrochloride salt is not.
-
Recrystallization/Precipitation Solvents: For hydrochloride salts, 2-propanol is often a preferred solvent over ethanol, as many HCl salts are too soluble in ethanol for effective crystallization.[6]
-
Anti-Solvent Strategy: Dissolve your crude product (ideally as the freebase) in a minimal amount of a solvent like 2-propanol or methanol. Then, slowly add a non-polar "anti-solvent" in which the salt is insoluble, such as diethyl ether, ethyl acetate, or hexane, until precipitation occurs.[6] This often induces crystallization.
-
-
Cause C: Exposure to atmospheric moisture. If the work-up is performed on an open bench on a humid day, the product can absorb enough moisture to become oily.
-
Solution C (Controlled Environment): If possible, perform the final precipitation and filtration steps in a glove box or under a stream of dry nitrogen.[7] This minimizes contact with atmospheric moisture.
Problem 2: My pyrrolidinol hydrochloride salt appears dry initially but quickly becomes wet or deliquescent upon storage.
Q2: I successfully isolated a solid, but after a short time in a vial, it has turned into a slush or even a solution. Why is this happening and how can I store my compound?
A: This phenomenon, known as deliquescence, occurs when a highly hygroscopic compound absorbs so much atmospheric moisture that it dissolves in the absorbed water.[4] Proper drying and storage are paramount to prevent this.
-
Cause: Incomplete Drying. Residual solvents, especially water, can remain trapped in the crystal lattice. This residual moisture can initiate the hygroscopic process.
-
Solution (Rigorous Drying Protocols):
-
High-Vacuum Drying: Dry the filtered solid under high vacuum for an extended period (several hours to overnight). Gentle heating can be applied if the compound is thermally stable, but this must be determined experimentally (e.g., by TGA).
-
Azeotropic Distillation: For removing water from a solution of the salt before precipitation, azeotropic distillation can be highly effective.[8] By refluxing the solution with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) using a Dean-Stark apparatus, water can be continuously removed.[9][10]
-
Lyophilization (Freeze-Drying): If the salt is soluble in water or a suitable solvent system, lyophilization can be an excellent method to obtain a dry, fluffy powder that is often easier to handle.[11][12] This involves freezing the solution and subliming the solvent under vacuum.
-
-
Cause: Improper Storage. Storing a hygroscopic compound in a standard screw-cap vial is often insufficient to protect it from moisture.
-
Solution (Best Storage Practices):
-
Airtight Containers: Use vials with tight-fitting caps, preferably with a PTFE liner. Seal the cap with parafilm for an extra barrier.
-
Desiccator Storage: Store the vial inside a desiccator containing an active desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.[7]
-
Inert Atmosphere: For extremely sensitive compounds, after drying, transfer the solid to a vial inside a glove box, backfill with an inert gas like argon or nitrogen, and then seal.[7]
-
Problem 3: I am struggling to purify my hygroscopic pyrrolidinol hydrochloride salt.
Q3: My salt is impure, but traditional purification methods like silica gel chromatography seem to be failing. What are my options?
A: Purifying highly polar and water-soluble hydrochloride salts can be challenging. Here are some strategies:
-
Strategy 1: Purification of the Freebase. Often, it is much easier to purify the neutral pyrrolidinol (the freebase) before forming the salt. The freebase is typically less polar and more amenable to standard silica gel chromatography. After purification, you can convert the pure freebase to the hydrochloride salt using anhydrous methods as described in Problem 1.
-
Strategy 2: Recrystallization. This is the most effective method for purifying salts. The key is finding a suitable solvent system.
-
Solvent Selection: Good solvents for recrystallizing hydrochloride salts include alcohols like ethanol or 2-propanol.[6] Sometimes, a mixed solvent system is required, such as ethanol/ethyl acetate or methanol/diethyl ether. The goal is to find a system where the salt is soluble at an elevated temperature but sparingly soluble at room temperature or below.
-
Procedure: Dissolve the crude salt in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. If no crystals form, try adding an anti-solvent or scratching the inside of the flask with a glass rod.
-
-
Strategy 3: Washing/Trituration. If the impurities are non-polar and the salt is a solid, you can often "wash" away the impurities.
-
Procedure: Suspend the solid salt in a solvent in which the salt is insoluble, but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or acetone).[6] Stir the suspension vigorously for a period, then filter the solid and wash with fresh solvent. This process is called trituration.
-
Problem 4: My analytical data (NMR, elemental analysis) is inconsistent, suggesting the presence of water.
Q4: My NMR spectrum shows a broad peak for water, and my elemental analysis results are off, consistently showing low carbon and nitrogen values. How can I obtain accurate analytical data?
A: This is a direct consequence of the hygroscopic nature of your compound. The presence of water adds to the mass of the sample, leading to inaccurate elemental analysis, and appears in NMR spectra.
-
Solution 1: Rigorous Drying Before Analysis. Before submitting a sample for analysis, it must be rigorously dried using the methods described in Problem 2 (high-vacuum, gentle heating if stable). The sample should be dried in the actual analytical vial if possible.
-
Solution 2: Handling for Analysis.
-
NMR: Dissolve the sample in a deuterated solvent that has been stored over molecular sieves (e.g., DMSO-d6, CD3OD). Prepare the sample quickly to minimize exposure to air.
-
Elemental Analysis: After drying the sample under high vacuum, weigh it in a glove box or a controlled humidity environment if available. Communicate the hygroscopic nature of the sample to the analytical services staff.
-
-
Solution 3: Quantitative NMR (qNMR). If obtaining a completely anhydrous sample is proving impossible, you can use qNMR to determine the purity of your compound relative to a known internal standard. This method can provide an accurate measure of the active molecule's concentration, even in the presence of water.
-
Solution 4: Thermogravimetric Analysis (TGA) and Karl Fischer Titration.
-
TGA: This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of bound water and residual solvent.
-
Karl Fischer Titration: This is the gold standard for water content determination and can provide a precise measurement of the mass percentage of water in your sample. This value can then be used to correct the results of other analyses, like elemental analysis.
-
Experimental Protocols & Data
Protocol 1: Anhydrous Formation and Precipitation of a Pyrrolidinol Hydrochloride Salt
Objective: To form and isolate a pyrrolidinol hydrochloride salt under anhydrous conditions to yield a crystalline solid.
Methodology:
-
Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.
-
Dissolution: Dissolve the purified pyrrolidinol freebase (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Addition: While stirring, slowly add a solution of anhydrous HCl (1.05 eq) in a compatible solvent (e.g., 2.0 M HCl in diethyl ether).
-
Precipitation: The hydrochloride salt should precipitate as a solid. If precipitation is slow, cool the mixture in an ice bath or add a co-solvent like anhydrous hexane to decrease solubility.
-
Isolation: Collect the solid by filtration under a nitrogen blanket if possible. Wash the filter cake with a small amount of the anhydrous precipitation solvent (e.g., cold diethyl ether) to remove any surface impurities.
-
Drying: Transfer the solid to a pre-weighed vial and dry under high vacuum for at least 4 hours to remove all residual solvents.
Protocol 2: Recrystallization of a Hygroscopic Pyrrolidinol Hydrochloride Salt
Objective: To purify a crude, potentially oily, hydrochloride salt into a crystalline, free-flowing solid.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in various solvents (e.g., 2-propanol, ethanol, methanol, acetonitrile) at room temperature and with gentle heating. Identify a solvent that dissolves the salt when hot but gives poor solubility when cold.
-
Dissolution: Place the crude salt in a round-bottom flask equipped with a reflux condenser. Add the chosen solvent portion-wise with heating until the salt is fully dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try cooling the flask in an ice bath or scratching the inner wall with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to constant weight.
Data Presentation: Solvent Selection for Work-Up
The choice of solvent is critical for successful isolation. The following table provides a general guide for solvent selection during the work-up of pyrrolidinol hydrochloride salts.
| Procedure | Recommended Solvents | Anti-Solvents (for precipitation) | Solvents to Avoid (High Salt Solubility) |
| Anhydrous Salt Formation | Diethyl Ether, Dioxane, Ethyl Acetate, 2-Propanol | Hexane, Heptane | Water, Methanol (often too high solubility) |
| Recrystallization | 2-Propanol, Ethanol, Methanol/Dichloromethane mix | Diethyl Ether, Ethyl Acetate | Water (unless lyophilizing) |
| Washing/Trituration | Acetone, Diethyl Ether, Ethyl Acetate, Dichloromethane | N/A | Solvents that dissolve the salt (e.g., alcohols, water) |
Visualizations
Workflow for Troubleshooting an Oily Product
This diagram outlines the decision-making process when faced with a non-solid hydrochloride salt product.
Caption: Recommended workflow for purification and isolation.
References
-
Lee, J. C., Lee, W. L., & Lee, J. R. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(7), 639. [Link]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Dampness & Rot. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. [Link]
-
INSITU Building Preservation. (n.d.). Hygroscopic Salt Behaviour. [Link]
- Stahly, G. P. (2005). Novel cocrystallization of hydrochloric acid salt of an active agent.
-
Jain, A., & Gupta, Y. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]
-
Zhang, M., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 9(3), 1436-1443. [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]
-
Lee, C. H., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors and Materials, 32(11), 3755-3771. [Link]
-
Boreyko, J. B., & Collier, C. P. (2020). Characterizing Hygroscopic Materials via Droplet Evaporation. Langmuir, 36(8), 2058-2064. [Link]
- Batchelor, R., & Orpwood, J. (2021). Formulations and methods for lyophilization and lyophilates provided thereby.
-
Szostak, M., & Szostak, K. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. [Link]
-
Pilotech. (2026, January 19). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. [Link]
-
van Hees, R. P. J. (n.d.). MOISTURE PROBLEMS CAUSED BY HYGROSCOPIC BEHAVIOUR OF MATERIALS. AIVC. [Link]
-
Princen, M. (2022). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. UHasselt Document Server. [Link]
-
Al-Bayati, A. H., & Al-Azzawi, W. K. (2025). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 13, 115-127. [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. [Link]
-
Wang, W., & Chen, G. (2020). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Sciences, 109(1), 29-41. [Link]
-
Kumar, L., & Singh, S. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(13), 2469. [Link]
-
Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. [Link]
-
Rompicharla, V. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
The Use of Moisture Meters. (n.d.). [Link]
-
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
panziandi. (2008, August 24). Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. [Link]
-
RTC Group. (n.d.). Residual Salt Contamination. [Link]
-
Shinde, V. (2020, August 12). Residual Solvents in Pharmaceuticals. Veeprho. [Link]
-
Boreyko, J. B., & Collier, C. P. (2020). Characterizing Hygroscopic Materials via Droplet Evaporation. Request PDF. [Link]
-
GWSI. (2024, July 1). Dive Into Azeotropic Distillation: Essential Techniques. [Link]
- Google Patents. (2021).
-
Property professional. (2025, July 16). Hygroscopic Salts in Walls – The Silent Cycle Draining Property Value. [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
The Organic Chemistry Tutor. (2025, March 10). Azeotropic distillation. YouTube. [Link]
-
Schafer, T., & Erickson, A. (n.d.). Effectively Break Azeotropes. Koch Modular. [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? [Link]
-
Sustainability Directory. (2026, February 2). Hygroscopic Material Properties. [Link]
Sources
- 1. damprot.com [damprot.com]
- 2. scirp.org [scirp.org]
- 3. reddit.com [reddit.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20210244669A1 - Formulations and methods for lyophilization and lyophilates provided thereby - Google Patents [patents.google.com]
- 12. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Resolution of 3-(p-Bromophenyl)-3-pyrrolidinol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the enantiomeric resolution of 3-(p-Bromophenyl)-3-pyrrolidinol. This guide is designed for researchers, analytical chemists, and process development scientists who are tasked with developing and troubleshooting robust chiral HPLC methods for this key pharmaceutical intermediate. Our approach moves beyond simple protocols to explain the fundamental principles governing the separation, empowering you to make informed decisions and overcome common analytical challenges.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the initial stages of method development for 3-(p-Bromophenyl)-3-pyrrolidinol and related structures.
Q1: What type of chiral stationary phase (CSP) is most effective for separating 3-(p-Bromophenyl)-3-pyrrolidinol?
A: The successful separation of this analyte, a polar compound with a chiral center containing a hydroxyl group and a basic nitrogen, is typically achieved on two main classes of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns.[1]
-
Polysaccharide-Based CSPs: These are the most widely used and should be your primary screening choice.[1] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[2] The separation mechanism relies on a combination of hydrogen bonding (with the pyrrolidinol OH and NH groups), π-π interactions (with the bromophenyl ring), and steric inclusion within the helical polymer structure.[1][3] Columns like Daicel's CHIRALPAK® series (e.g., AD, IC) or Phenomenex's Lux® series are excellent starting points.[1][4]
-
Macrocyclic Glycopeptide-Based CSPs: Columns like Astec® CHIROBIOTIC® T (Teicoplanin) or V (Vancomycin) offer a multimodal separation mechanism.[1] They are particularly effective for polar and ionizable compounds, engaging in hydrogen bonding, ionic interactions, and inclusion complexing.[5] These can be a strong secondary screening option if polysaccharide columns do not yield adequate resolution.
Q2: How should I select the initial mobile phase for method development?
A: For polysaccharide columns, a normal-phase mobile system is the most common and effective starting point.
-
Typical Composition: A mixture of a non-polar alkane (like n-hexane) and an alcohol modifier (like isopropanol (IPA) or ethanol) is standard. A good starting ratio is often in the range of 90:10 to 80:20 (n-hexane:alcohol, v/v).[5]
-
Mechanism: The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for controlling retention and selectivity. Higher alcohol content decreases retention, while lower content increases retention and often improves the chances of resolving the enantiomers.
Q3: What is the purpose of adding acidic or basic modifiers like TFA or DEA to the mobile phase?
A: Mobile phase additives are used to improve peak shape and sometimes enhance selectivity, particularly for ionizable compounds like 3-(p-Bromophenyl)-3-pyrrolidinol.[6]
-
For Basic Analytes: The pyrrolidine nitrogen in your analyte is basic. Residual acidic silanol groups on the silica support can cause ionic interactions, leading to severe peak tailing. Adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or isopropylamine to the mobile phase will neutralize these active sites, resulting in sharper, more symmetrical peaks.[5]
-
For Acidic Analytes (and general peak shape): While your analyte is basic, an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%) can sometimes improve peak shape by ensuring a consistent ionization state of the analyte and interacting with the CSP.[7] It is a variable worth exploring during optimization.
Q4: What is the recommended UV detection wavelength for this compound?
A: The p-bromophenyl group is the primary chromophore. You should expect a strong UV absorbance maximum around 220-230 nm. For initial experiments, setting the detector to 225 nm is a reasonable starting point. A full UV scan of the analyte in the mobile phase should be performed to determine the optimal wavelength for maximum sensitivity.
Baseline Experimental Protocol
This protocol provides a robust starting point for your method development. Optimization will likely be required to achieve baseline separation depending on your specific instrumentation and column.
| Parameter | Recommended Condition | Rationale & Notes |
| HPLC System | Standard HPLC or UHPLC with UV Detector | Ensure system is clean and well-maintained to minimize backpressure issues. |
| Chiral Stationary Phase | CHIRALPAK® IC-3 (or similar cellulose-based CSP) | An immobilized polysaccharide column offers broad selectivity and solvent compatibility.[2] |
| Column Dimensions | 250 x 4.6 mm, 5 µm (or 3 µm) | Standard analytical dimensions. 3 µm particles offer higher efficiency. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v) | A standard normal-phase system. The DEA is critical for good peak shape of the basic analyte.[5] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times and selectivity.[8] |
| Injection Volume | 5-10 µL | Adjust based on sample concentration and detector response. Avoid column overload. |
| Sample Preparation | 1 mg/mL in mobile phase | Dissolving the sample in the mobile phase is critical to prevent peak distortion.[9] |
| Detection | UV at 225 nm | Based on the absorbance of the bromophenyl chromophore. |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Precisely mix the n-hexane, IPA, and DEA in the specified ratio. Degas the solution using sonication or vacuum filtration.
-
System & Column Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the chiral column at the set flow rate for at least 30-45 minutes (or until a stable baseline is achieved). This is longer than for reversed-phase and is critical for reproducibility.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Run the analysis for a sufficient time to allow both enantiomer peaks to elute. A typical run time might be 15-30 minutes.
-
Analysis: Identify the two enantiomer peaks. Calculate the resolution (Rs) between them. A value of Rs ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.
Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a logical, cause-and-effect approach to resolving the most common problems.
Problem 1: Poor or No Resolution (Rs < 1.5)
-
Potential Cause: The mobile phase composition is not optimal for chiral recognition.
-
Solution: Systematically adjust the percentage of the alcohol modifier. Decrease the IPA concentration in 2% increments (e.g., from 15% to 13%, then 11%). This increases the analyte's interaction time with the CSP, often enhancing resolution. Conversely, if retention times are excessively long, increase the alcohol content. You can also switch the alcohol from IPA to ethanol, which can significantly alter selectivity.
-
-
Potential Cause: The selected CSP is not suitable for the analyte.
-
Solution: If optimizing the mobile phase does not yield separation, screen a different class of CSP. For example, if you started with a cellulose-based column (e.g., CHIRALPAK IC), switch to an amylose-based column (e.g., CHIRALPAK AD) or a macrocyclic glycopeptide column.[5]
-
-
Potential Cause: The column temperature is too high.
-
Solution: Lowering the column temperature (e.g., from 25 °C to 15 °C) often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby improving resolution.[10][11] Be aware that this will also increase viscosity, leading to higher backpressure and longer retention times.
-
Problem 2: Peak Splitting or Distortion
-
Potential Cause: The sample solvent is stronger (more polar) than the mobile phase.
-
Solution: This is a very common issue in normal-phase chromatography. Injecting a sample dissolved in a strong solvent (like pure methanol or ethanol) when the mobile phase is 85% hexane will cause severe peak distortion.[9][12] Always dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest (most non-polar) solvent possible that still dissolves the sample.
-
-
Potential Cause: The column is contaminated or has developed a void at the inlet.
-
Solution: First, try flushing the column with a strong solvent (like 100% IPA for a polysaccharide column). If this fails, reverse-flush the column (if permitted by the manufacturer). A void at the column head, often caused by pressure shocks, can create a dual flow path leading to split peaks and usually requires column replacement.[12][13] Using a guard column is a cost-effective way to protect the analytical column from contamination.[14]
-
Problem 3: Tailing Peaks (Asymmetry Factor > 1.2)
-
Potential Cause: Undesirable secondary ionic interactions between the basic analyte and the CSP support.
-
Solution: Ensure a basic additive is present in your mobile phase. If 0.1% DEA is insufficient, you can cautiously increase it to 0.2%. The amine competes for active silanol sites, preventing the analyte from interacting with them and improving peak shape.
-
-
Potential Cause: Mass overload of the column.
-
Solution: Chiral columns have a lower sample capacity than standard reversed-phase columns. Reduce the concentration of your sample (e.g., from 1 mg/mL to 0.5 mg/mL) or decrease the injection volume.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common chiral HPLC issues.
References
- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- Satinder Ahuja. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.
- Taylor & Francis Online. (2025). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Taylor & Francis Online.
- PubMed. (2019).
- National Institutes of Health (NIH). (2020).
- ResearchGate. (2018). Semipreparative HPLC separation of (S)‐3 and (R)‐3 enantiomers....
- ResearchGate. (2020). The effect of mobile phase additive on enantioseparation and peak shape....
- National Institutes of Health (NIH). (2014).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- ResearchGate. (2017). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
- Dolan, J.W. (2020). How Does Temperature Affect Selectivity?.
- PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed.
- ResearchGate. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. University of Alberta.
- National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH.
- ACS Publications. (1985). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
- Phenomenex. (n.d.).
- Preprints.org. (2025).
- Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
- YMC. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- MDPI. (2019).
- ACS Publications. (2025). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. The Journal of Physical Chemistry B.
- MDPI. (2020).
- Taylor & Francis Online. (2006).
- Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
- HPLC.eu. (n.d.). Chiral Columns. HPLC.eu.
- Bio-Works. (n.d.).
- Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Element Lab Solutions.
- HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. sepscience.com [sepscience.com]
- 13. bio-works.com [bio-works.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability of 3-(p-Bromophenyl)-3-pyrrolidinol HCl under basic conditions
Executive Summary
3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride is generally chemically stable under mild basic conditions (pH 8–12) at room temperature, which allows for standard aqueous workups. However, users frequently misinterpret the physical phase change (precipitation of the free base) as decomposition.
Critical Stability Thresholds:
-
pH 7–12 (RT): Stable. The salt converts to the free base (precipitate/oil).
-
pH > 12 + Heat (>60°C): Risk of dehydration to the alkene (enamine/styrenyl-type system).
-
Strong Base (NaH, KOtBu) + Electrophiles: High risk of O-alkylation vs. N-alkylation competition and elimination.
Module 1: The "Cloudy Solution" Phenomenon (Free-Basing)
User Issue: "I added 1N NaOH to my aqueous solution of the compound, and it turned milky/precipitated. Has it degraded?"
Technical Diagnosis: No, this is likely not degradation . You are observing the conversion of the hydrochloride salt to the neutral free base.
-
The HCl Salt: Highly water-soluble due to the ionic ammonium center.
-
The Free Base: The amine is deprotonated. The molecule becomes neutral and lipophilic. Because of the p-bromophenyl group, the free base is poorly soluble in water and precipitates as a white solid or separates as a viscous oil.
Mechanism of Action
The pyrrolidine nitrogen typically has a pKa of ~10-11. Raising the pH above this point removes the proton.
Figure 1: The phase transition workflow during neutralization. This is a physical change, not chemical decomposition.
Module 2: Chemical Degradation Risks (Dehydration)
User Issue: "I heated the compound in base to speed up a reaction, and now I see a new spot on TLC (Higher Rf)."
Technical Diagnosis: You have likely triggered dehydration . While the tertiary alcohol is resistant to oxidation, it is susceptible to elimination (dehydration) to form the alkene, specifically a 3-aryl-2,5-dihydro-1H-pyrrole (or isomer).
Why this happens:
-
Benzylic-like Stabilization: Although the alcohol is tertiary, the developing double bond is conjugated with the aromatic ring (styrene-like system), lowering the activation energy for elimination.
-
Forcing Conditions: Strong bases (e.g., alkoxides) or high heat promote E2 or E1cB elimination pathways.
Figure 2: The primary chemical degradation pathway (Dehydration) under forcing basic conditions.
Module 3: Validated Experimental Protocols
Protocol A: Safe Neutralization & Extraction
Use this to isolate the free base for subsequent reactions (e.g., N-alkylation).
-
Dissolution: Dissolve 1.0 eq of 3-(p-Bromophenyl)-3-pyrrolidinol HCl in minimal water (approx. 10 mL/g).
-
Basification: Slowly add saturated NaHCO₃ or 1M NaOH dropwise while stirring.
-
Target pH: 10–11.
-
Observation: Solution will turn cloudy.
-
-
Extraction: Immediately add an organic solvent (DCM or Ethyl Acetate).
-
Separation: Shake and separate layers. The compound will migrate to the organic layer.
-
Drying: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo at <40°C.
Protocol B: N-Alkylation (preventing O-alkylation)
If reacting the amine, avoid "over-basing" which might activate the alcohol.
-
Solvent: Use a polar aprotic solvent (DMF or Acetonitrile).
-
Base Selection: Use a mild inorganic base like K₂CO₃ (2-3 equivalents). Avoid NaH unless O-alkylation is desired.
-
Temperature: Maintain reaction at Room Temperature (20–25°C) .
-
Warning: Heating >60°C with alkyl halides increases the risk of elimination.
-
Frequently Asked Questions (FAQ)
Q1: The free base is an oil, but the datasheet says "solid." Is it impure?
-
Answer: Not necessarily. While the pure free base may be a low-melting solid, trace solvent residues or slight impurities often depress the melting point, resulting in a viscous oil. If the NMR confirms the structure, the oil is usable.
Q2: Can I use this compound in a Suzuki coupling?
-
Answer: Yes. The p-bromophenyl moiety is an excellent handle for Suzuki coupling.
-
Tip: Protect the amine (e.g., Boc-protection) before the coupling to prevent catalyst poisoning by the free amine. The tertiary alcohol is generally compatible with standard Pd-catalyzed conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).
-
Q3: I see a yellow color developing upon storage. What is this?
-
Answer: This indicates slow oxidation of the amine, likely forming N-oxides or trace impurities.
-
Fix: Store the HCl salt (not the free base) at -20°C under argon. The salt form is significantly more resistant to oxidation than the free amine.
-
Q4: Can I dry the free base in an oven?
-
Answer: No. Do not use temperatures above 50°C. High heat can promote dehydration (loss of water) to the alkene. Dry under high vacuum at ambient temperature.
References
-
Synthesis of 3-pyrrolidinones and derivatives
- Context: Describes the stability of the pyrrolidine ring during basic Dieckmann condens
-
Source: J. Heterocyclic Chem., 45, 1549 (2008).[2]
-
Dehydration Mechanisms of 3-hydroxy-pyrrolidines
- Context: General mechanism for the elimination of water from substituted pyrrolidinols to form enamines/alkenes.
-
Source:ChemGuide: Dehydration of Alcohols (General Mechanism Verification).
-
Properties of 3-Phenylpyrrolidine Analogs
- Context: Solubility and pKa data for structurally similar 3-aryl-pyrrolidines.
-
Source: PubChem Compound Summary for (3S)-3-phenylpyrrolidine.
-
Handling of Chiral 3-Pyrrolidinols
- Context: Protocols for extraction and storage of enantiomerically pure pyrrolidinols (analogous handling).
-
Source: Organic Syntheses, Coll. Vol. 10, p.63 (2004).
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling of Bromophenyl Pyrrolidinols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromophenyl pyrrolidinols. This guide is designed to provide in-depth troubleshooting advice, address frequently encountered challenges, and offer optimized protocols to enhance the success of your synthetic endeavors. The pyrrolidinol moiety, while a valuable pharmacophore, introduces specific challenges related to catalyst poisoning, which this guide will comprehensively address.[1]
Our approach is rooted in a deep understanding of reaction mechanisms and extensive field experience. We aim to empower you not just to follow protocols, but to understand the "why" behind each experimental choice, enabling you to adapt and overcome challenges in your unique chemical systems.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during the cross-coupling of bromophenyl pyrrolidinols.
Issue 1: Low to No Product Yield
Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a bromophenyl pyrrolidinol substrate is giving me very low yields or no product at all. What are the likely causes and how can I fix it?
A: This is a classic and often multifaceted problem. Let's break down the potential culprits, starting with the most probable.
Potential Cause 1: Catalyst Poisoning by the Pyrrolidine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyrrolidinol ring can act as a ligand, coordinating to the palladium center.[2][3][4] This coordination can block the active site of the catalyst, preventing it from participating in the catalytic cycle and leading to deactivation.[2][3] This is particularly problematic with N-heterocycles.[2][3][4]
Solutions:
-
Ligand Selection is Critical: The most effective strategy is to use sterically hindered, electron-rich phosphine ligands.[2][5][6] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyrrolidine nitrogen from binding.[2]
-
Recommended Ligands: Biaryl monophosphine ligands developed by Buchwald and Hartwig are excellent choices.[5] Ligands such as SPhos, XPhos, and RuPhos have proven highly effective for sterically hindered substrates and those prone to catalyst poisoning.[2][7]
-
Rationale: The bulkiness of these ligands not only prevents substrate coordination but also promotes the formation of monoligated palladium complexes, which are often the active catalytic species.[5] The electron-donating nature of these ligands also increases the electron density on the palladium center, which can enhance the rate of oxidative addition.[5][6]
-
-
Protecting the Pyrrolidine Nitrogen: If ligand choice alone is insufficient, consider temporarily protecting the pyrrolidinol nitrogen. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can mitigate its coordinating ability. However, this adds extra steps to your synthesis (protection and deprotection).
Potential Cause 2: Impurities in Starting Materials or Solvents
Cross-coupling reactions are notoriously sensitive to impurities that can poison the catalyst.[8][9]
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in your starting materials can be potent catalyst poisons.[8][10]
-
Other Halides: Excess halide ions from reagents or additives can form stable, less active palladium-halide complexes.[8]
-
Water and Oxygen: While some cross-coupling reactions can tolerate small amounts of water, an improperly dried or degassed reaction setup can lead to catalyst oxidation (from Pd(0) to inactive Pd(II)) and phosphine ligand oxidation.[8][11][12]
Solutions:
-
Rigorous Purification: Purify all starting materials. Recrystallization of solid reagents and distillation of liquid reagents are recommended.
-
High-Purity, Anhydrous Solvents: Use freshly distilled, anhydrous, and thoroughly degassed solvents.[2] Toluene and 1,4-dioxane are common choices.[2]
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[2][4] This involves using Schlenk techniques or a glovebox.
Potential Cause 3: Catalyst Decomposition
-
Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition, where the active homogeneous catalyst aggregates into inactive, heterogeneous palladium black.[8] This can be caused by high temperatures, improper ligand choice, or the presence of impurities.[8]
Solutions:
-
Lower Reaction Temperature: If you observe palladium black formation, try lowering the reaction temperature and extending the reaction time.[2]
-
Ligand Stabilization: Ensure you are using an appropriate ligand that can stabilize the Pd(0) species.[8] N-heterocyclic carbenes (NHCs) are another class of ligands known for their strong coordination to palladium, which can prevent aggregation.[13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium precursor?
A: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. When using a Pd(II) source like Pd(OAc)₂, the active Pd(0) species is generated in situ, often facilitated by the phosphine ligand or an amine.[14][15] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient as it bypasses the initial reduction step.[15] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often an excellent choice as they are air-stable and efficiently generate the active catalytic species upon exposure to a base.[2]
Q2: What is the optimal base for my reaction?
A: The choice of base is critical and depends on the specific substrates and their functional group tolerance.[2]
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) often leads to high reaction rates but is incompatible with base-sensitive functional groups like esters.[14]
-
Weaker Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) offer excellent functional group tolerance and are often effective, though they may require higher catalyst loadings or longer reaction times.[14][16]
Q3: Can additives improve my reaction?
A: Yes, certain additives can have a beneficial effect.
-
Quaternary Ammonium Salts: Additives like tetrabutylammonium bromide (TBAB) can help stabilize the catalyst and prevent precipitation.[8]
-
Metal Salts: In some cases, the addition of salts like LiBr has been shown to counteract the formation of less active bimetallic complexes and restore catalyst activity.[17] The role of additives can be complex and is an active area of research.[18][19][20]
Q4: My phosphine ligand seems to be degrading. How can I prevent this?
A: Phosphine ligands are susceptible to oxidation, especially electron-rich alkylphosphines.[5][11][12]
-
Inert Atmosphere: The most crucial step is to maintain a strictly oxygen-free environment.[12]
-
Ligand Choice: Triarylphosphines are generally more stable to air than trialkylphosphines.[12] The bulky substituents on many modern biaryl phosphine ligands also slow the rate of oxidation.[5]
-
Storage: Store phosphine ligands under an inert atmosphere and in a refrigerator or freezer.[12]
Data Presentation: Ligand & Base Selection Guide
The following table provides a general guideline for selecting ligands and bases for the cross-coupling of bromophenyl pyrrolidinols. Optimization will be required for specific substrates.
| Substrate Characteristics | Recommended Ligand | Recommended Base | Rationale |
| Sterically hindered aryl bromide | SPhos, XPhos, RuPhos[2][7] | K₃PO₄, Cs₂CO₃[14] | Bulky ligands are necessary to overcome steric hindrance and prevent catalyst poisoning. Weaker bases are often compatible with a wider range of functional groups. |
| Electron-rich aryl bromide | tBuXPhos, tBuBrettPhos | NaOt-Bu, LHMDS[14] | Electron-rich ligands can accelerate the oxidative addition step. Stronger bases may be required for less reactive substrates. |
| Base-sensitive functional groups present | XPhos, DavePhos[14] | K₃PO₄, K₂CO₃[14] | These ligands are effective with weaker bases, preserving sensitive functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromophenyl Pyrrolidinol
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromophenyl pyrrolidinol (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[7]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2][4]
-
Solvent Addition: Add degassed solvent(s) (e.g., toluene (5 mL) and water (0.5 mL)) via syringe.[7] The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[4]
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.[7]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[2] Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[2]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Testing for Catalyst Poisoning from Reagents
This protocol helps determine if impurities in your starting materials are the source of catalyst deactivation.[8]
-
Baseline Reaction: Run the reaction under your standard conditions using your current batches of reagents and solvents. Carefully record the yield and reaction profile.[8]
-
High-Purity Reaction: Set up an identical reaction, but use reagents and solvents of the highest available purity. This includes using a freshly opened bottle of palladium catalyst and ligand, recrystallized solid starting materials, and freshly distilled and degassed anhydrous solvents.[8]
-
Comparison: If the high-purity reaction shows a significant improvement in yield and/or reaction rate, it is highly likely that your original reagents or solvents contain catalyst poisons.[8]
Visualizations
Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura cycle and common catalyst deactivation pathways.
Troubleshooting Logic Flow
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions / ACS Catalysis, 2018 [sci-hub.box]
- 12. reddit.com [reddit.com]
- 13. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride
Executive Summary
In drug discovery, 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride serves as a critical chiral scaffold for serotonin transporter inhibitors and analgesic agents. Its structural integrity is defined by three distinct domains: a rigid pyrrolidine ring, a polar tertiary hydroxyl group, and a para-substituted halogenated aromatic ring.
This guide provides a comparative analysis of the 1H NMR spectral performance of this compound. Unlike standard datasheets, we analyze the solvent-dependent behavior (DMSO-d₆ vs. D₂O) and ionization states (Salt vs. Free Base) to equip researchers with the diagnostic criteria needed for rigorous structural validation.
Structural Logic & Spin System Analysis
Before interpreting the spectrum, we must deconstruct the molecule into magnetically distinct environments. This "prediction-first" approach prevents misassignment of complex multiplets.
The Molecule[1][2][3][4][5][6][7]
-
Formula: C₁₀H₁₃BrClNO
-
Key Feature: Quaternary Carbon at C3 (breaks spin coupling between C2 and C4).
Spin System Breakdown
-
Aromatic Domain (AA'BB'): The p-bromophenyl group possesses a plane of symmetry, resulting in a characteristic AA'BB' system (often appearing as two "roofed" doublets) in the 7.0–7.6 ppm range.
-
Pyrrolidine Core (AMPT System):
-
C2-H₂: Isolated methylene protons between the Nitrogen and the Quaternary C3. These are diastereotopic (chemically non-equivalent) due to the chiral center at C3, typically appearing as an AB quartet.
-
C4-H₂ / C5-H₂: These form a continuous spin system. C5 is deshielded by Nitrogen; C4 is shielded but complex due to geminal and vicinal coupling.
-
-
Exchangeable Protons:
-
Ammonium (
): Two protons, highly deshielded. -
Hydroxyl (
): Tertiary alcohol, typically a sharp singlet in anhydrous DMSO.
-
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the spectral topology of hydrochloride salts. We compare the industry standard (DMSO-d₆ ) against the specific utility of Deuterium Oxide (D₂O) .
Scenario A: DMSO-d₆ (Structural Confirmation)
-
Mechanism: Strong hydrogen bonding stabilizes exchangeable protons.
-
Result: Full visibility of
and signals. -
Best For: Confirming salt stoichiometry and the presence of the hydroxyl group.
Scenario B: D₂O (Backbone Verification)
-
Mechanism: Rapid Hydrogen/Deuterium (H/D) exchange (
). -
Result: Complete disappearance of OH and NH signals.[1] Simplification of the HDO peak.
-
Best For: Analyzing the aliphatic ring coupling without interference from broad NH bands; quantification of non-exchangeable impurities.
Comparative Chemical Shift Data (Table 1)[3][7]
| Assignment | Proton Count | Multiplicity | Shift Mechanism | ||
| NH₂⁺ (Ammonium) | 2H | Broad Singlet | 9.40 – 9.80 | Not Observed | H/D Exchange |
| Ar-H (ortho to Br) | 2H | Doublet ( | 7.55 – 7.60 | 7.58 – 7.62 | Solvent Polarity |
| Ar-H (meta to Br) | 2H | Doublet ( | 7.40 – 7.45 | 7.42 – 7.46 | Solvent Polarity |
| OH (Hydroxyl) | 1H | Singlet | 5.60 – 5.80 | Not Observed | H/D Exchange |
| C2-H (Ring) | 2H | AB Quartet / Singlet | 3.40 – 3.65 | 3.50 – 3.75 | Deshielding by N⁺ |
| C5-H (Ring) | 2H | Multiplet | 3.20 – 3.40 | 3.30 – 3.50 | Deshielding by N⁺ |
| C4-H (Ring) | 2H | Multiplet | 2.10 – 2.40 | 2.15 – 2.45 | Aliphatic Region |
Note: In DMSO, the C2 protons may appear as a singlet if the diastereotopic difference is small, but often resolve into an AB system at higher fields (600 MHz+).
Comparative Analysis: Salt vs. Free Base
Drug development often requires converting the salt to a free base for coupling reactions. Monitoring this transition is critical.
-
The Salt Effect: The protonation of the pyrrolidine nitrogen creates a positive charge that inductively withdraws electron density from adjacent carbons (C2 and C5).
-
The Shift: Upon neutralization (Free Base), the
-protons (C2, C5) experience significant shielding , moving upfield by 0.5 – 0.8 ppm .
Diagnostic Check:
-
If your "Free Base" spectrum shows C2-H signals > 3.2 ppm, you likely have residual salt or protonation.
Experimental Protocol: High-Resolution Acquisition
To reproduce the data above, strict adherence to sample preparation is required. Hydrochloride salts are hygroscopic; absorbed water will broaden exchangeable signals in DMSO.
Step-by-Step Methodology
-
Sample Drying (Critical):
-
Dry the hydrochloride salt in a vacuum oven at 40°C for 4 hours to remove bulk water.
-
Why? Water in DMSO catalyzes proton exchange, merging the OH and NH signals into a single broad blob.
-
-
Solvent Preparation:
-
Use DMSO-d₆ ampoules (99.9% D) containing 0.03% TMS.
-
Tip: Do not use "old" DMSO from a bulk bottle; it becomes acidic and hygroscopic over time.
-
-
Sample Preparation:
-
Weigh 5–10 mg of the compound into a clean vial.
-
Add 0.6 mL DMSO-d₆.
-
Sonicate for 30 seconds to ensure complete dissolution (salts can be slow to dissolve in viscous DMSO).
-
Transfer to a 5mm NMR tube.
-
-
Acquisition Parameters (400 MHz equivalent):
-
Pulse Angle: 30° (maximizes signal-to-noise for relaxations).
-
Relaxation Delay (D1): Set to ≥ 3.0 seconds.
-
Reasoning: The quaternary C3 and aromatic protons have longer T1 relaxation times. Short delays cause integration errors (underestimating the aromatic region).
-
Scans: 16 – 32 scans are sufficient for >95% purity.
-
Visualization of Analytical Logic
Diagram 1: Signal Assignment Decision Tree
This logic flow guides the researcher through assigning the specific multiplets of the pyrrolidine ring.
Caption: Logical flowchart for distinguishing the overlapping methylene signals in the pyrrolidine ring.
Diagram 2: Experimental Workflow & Solvent Selection
A decision matrix for choosing the correct solvent based on the analytical question.
Caption: Solvent selection strategy based on specific structural verification requirements.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General principles of Amine Salt NMR).
-
PubChem. (n.d.). Compound Summary: 3-(4-Bromophenyl)pyrrolidine.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link] (Analogous structural data).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Bromophenyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-(4-Bromophenyl)-3-pyrrolidinol, a molecule of interest due to its potential applications in medicinal chemistry, presents a unique analytical challenge. Its structure combines a brominated aromatic ring with a pyrrolidinol moiety, each influencing its behavior under mass spectrometric analysis. This guide provides an in-depth, technically-grounded comparison of the expected mass spectrometry fragmentation patterns of this compound, offering insights into experimental design and data interpretation. We will explore the nuances of different ionization techniques and compare the utility of mass spectrometry against other analytical methods, supported by established fragmentation principles and experimental data from related structures.
The Analytical Significance of 3-(4-Bromophenyl)-3-pyrrolidinol
The structural features of 3-(4-Bromophenyl)-3-pyrrolidinol—a tertiary alcohol, a secondary amine within a pyrrolidine ring, and a bromophenyl group—necessitate a multi-faceted analytical approach for unambiguous identification and characterization. Mass spectrometry stands out as a primary tool due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis. Understanding the fragmentation pathways is crucial for identifying the parent compound, its metabolites, and any related impurities in complex matrices.
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of 3-(4-Bromophenyl)-3-pyrrolidinol in a mass spectrometer is expected to be influenced by the ionization method employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common techniques that will likely yield distinct yet complementary fragmentation data.
Electron Ionization (EI) Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) often utilizes EI, a hard ionization technique that induces extensive fragmentation. For GC-MS analysis, derivatization of the polar hydroxyl and amine groups may be necessary to increase volatility.[1][2]
The predicted EI fragmentation of 3-(4-Bromophenyl)-3-pyrrolidinol is expected to follow several key pathways, driven by the stability of the resulting fragments.
Key Predicted EI Fragment Ions:
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 255/257 | [C₁₀H₁₂BrNO]⁺ | Low to Moderate | Molecular Ion (M⁺) . The characteristic M/M+2 isotope pattern for bromine will be observed with nearly equal intensity.[3][4][5] |
| 238/240 | [C₁₀H₁₀BrN]⁺ | Moderate | Loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common fragmentation for alcohols.[6] |
| 183/185 | [C₇H₄BrO]⁺ | High | Formation of the stable bromobenzoyl cation , a characteristic fragment for brominated aromatic ketones and related structures.[4][7] |
| 155/157 | [C₆H₄Br]⁺ | Moderate | Loss of carbon monoxide (CO, 28 Da) from the bromobenzoyl cation to form the bromophenyl cation .[4] |
| 70 | [C₄H₈N]⁺ | High | Cleavage of the bond between the pyrrolidine ring and the benzylic carbon, resulting in a stable pyrrolidinyl cation. This is analogous to the formation of immonium ions in similar structures.[8] |
| 71 | [C₄H₉N] | Moderate | Neutral loss of the pyrrolidine ring.[9] |
The presence of bromine provides a distinct isotopic signature that aids in the identification of bromine-containing fragments.[5] The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, are in roughly equal abundance, leading to two molecular ion peaks (M and M+2) of similar height.[5]
Electrospray Ionization (ESI) Fragmentation
Liquid Chromatography-Mass Spectrometry (LC-MS) typically employs ESI, a soft ionization technique that often results in a prominent protonated molecule, [M+H]⁺.[10][11] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
One of the primary challenges in the ESI-MS/MS analysis of compounds containing a basic moiety like pyrrolidine is that this group can sequester the proton, leading to a dominant and often uninformative fragment ion corresponding to the pyrrolidine ring.[12][13]
Key Predicted ESI-MS/MS Fragment Ions from [M+H]⁺ (m/z 256/258):
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 238/240 | [C₁₀H₁₀BrN+H]⁺ | High | Neutral loss of water (H₂O) from the protonated molecular ion. |
| 184/186 | [C₇H₅BrO]⁺ | Moderate | Formation of the protonated bromobenzophenone-like fragment. |
| 70 | [C₄H₈N]⁺ | High | Formation of the pyrrolidinyl cation, which is often the base peak in the spectra of pyrrolidine-containing compounds.[12][13] |
To overcome the dominance of the pyrrolidine fragment, a technique called in-source fragmentation (ISF) can be employed. By increasing the source voltage, the labile pyrrolidine group can be intentionally cleaved off before MS/MS analysis.[12][13] This allows for more detailed fragmentation of the core bromophenyl structure.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for 3-(4-Bromophenyl)-3-pyrrolidinol under EI and ESI conditions.
Caption: Predicted EI-MS Fragmentation Pathway.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Experimental Protocols
To obtain reliable and reproducible mass spectra for 3-(4-Bromophenyl)-3-pyrrolidinol, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of the derivatized compound to enhance volatility.
-
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of 3-(4-Bromophenyl)-3-pyrrolidinol in 1 mL of a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to silylate the hydroxyl and amine groups.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS System:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the derivatized analyte.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the direct analysis of the underivatized compound.[10][11][14]
-
Sample Preparation:
-
Dissolve approximately 1 mg of 3-(4-Bromophenyl)-3-pyrrolidinol in 10 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (ESI):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS Scan Range: m/z 50 to 500.
-
MS/MS: For fragmentation studies, select the protonated molecule ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Workflow for Mass Spectrometry Analysis
The following diagram outlines a general workflow for the analysis of 3-(4-Bromophenyl)-3-pyrrolidinol using mass spectrometry.
Caption: General Workflow for MS Analysis.
Comparative Analysis with Other Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often involves orthogonal analytical techniques.
| Technique | Strengths | Limitations | Relevance to 3-(4-Bromophenyl)-3-pyrrolidinol |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information through fragmentation.[10][11] | Isomers can be difficult to distinguish without chromatographic separation. Fragmentation can sometimes be complex to interpret. | Essential for confirming molecular weight and identifying key structural motifs (bromophenyl and pyrrolidinol groups). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Unambiguous structure determination is often possible. | Lower sensitivity compared to MS. Requires a larger amount of pure sample. | Crucial for definitive structure confirmation, including the stereochemistry at the chiral center. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule (e.g., O-H, N-H, C-Br, aromatic C-H). | Does not provide information about the overall molecular structure or connectivity. | Useful for confirming the presence of the hydroxyl and amine functional groups. |
Conclusion
The mass spectrometric analysis of 3-(4-Bromophenyl)-3-pyrrolidinol offers a wealth of structural information, with predictable and informative fragmentation patterns. The presence of the bromine atom provides a clear isotopic signature, while the pyrrolidinol moiety dictates key fragmentation pathways. Both GC-MS (with derivatization) and LC-MS/MS are viable analytical strategies, with the latter being particularly advantageous for analyzing the native compound. For researchers in drug development, a thorough understanding of these fragmentation behaviors, complemented by data from NMR and IR spectroscopy, is essential for the confident identification and characterization of this and structurally related molecules. The strategic use of techniques like in-source fragmentation can further enhance the structural detail obtained from mass spectrometry, solidifying its role as an indispensable tool in the analytical chemist's arsenal.
References
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
- Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Compar
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed.
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identific
- Liquid chrom
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. American Chemical Society.
- Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. PubMed.
- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin.
- Mass Spectrometry Fundamentals - Liquid Chrom
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
- Basic Principles of HPLC, MS & LC-MS | Liquid Chrom
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
- Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
- Ethanone, 2-bromo-1-phenyl-. NIST WebBook.
- Mass Spectrometry - Fragmentation P
- GC-MS analysis of pyrrolidine derivatives of fatty acids derived
- Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatiz
- Mass Spectrometry: Fragment
- Detecting the Unseen: How GC-MS Reveals Hidden Compounds. Drawell.
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Annex Publishers.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. annexpublishers.com [annexpublishers.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemyx.com [chemyx.com]
Comparative Guide: Chiral HPLC Separation of 3-(p-Bromophenyl)-3-pyrrolidinol Isomers
Topic: HPLC Retention Time Comparison for 3-(p-Bromophenyl)-3-pyrrolidinol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The separation of 3-(p-Bromophenyl)-3-pyrrolidinol enantiomers is a critical quality control step in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents. This scaffold features a quaternary chiral center at the 3-position, sterically crowded by a hydroxyl group and a bulky bromophenyl ring.
Unlike simple secondary alcohols, the free secondary amine in the pyrrolidine ring introduces significant peak tailing due to silanol interactions on silica-based columns. Consequently, this guide compares three distinct separation strategies: Immobilized Polysaccharide Phases , Coated Polysaccharide Phases , and Pirkle-Type Phases , with a specific focus on the necessity of N-derivatization for optimal resolution.
Chiral Stationary Phase (CSP) Selection Strategy
The selection of the CSP is dictated by the "Three-Point Interaction" model. For 3-(p-Bromophenyl)-3-pyrrolidinol, the key interaction points are:
-
Hydrogen Bonding: Via the C3-hydroxyl group and the pyrrolidine nitrogen.
-
Pi-Pi Interactions: Via the electron-rich bromophenyl ring.
-
Steric Inclusion: The bulk of the bromine atom vs. the pyrrolidine ring.
Comparative Performance Matrix
| Feature | Chiralpak IC-3 / IA (Immobilized) | Chiralpak AD-H (Coated) | (R,R)-Whelk-O1 (Pirkle-Type) |
| Selector | Cellulose tris(3,5-dichlorophenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene |
| Primary Mechanism | Steric fit + H-bonding | H-bonding + Dipole-Dipole | Strong Pi-Pi (Donor-Acceptor) |
| Solvent Tolerance | High (DCM, THF allowed) | Low (Restricted to Alkanes/Alcohols) | High (Compatible with most organics) |
| Separation of Free Amine | Moderate (Requires basic additive) | Poor (Severe tailing) | Good (Inverse elution order often observed) |
| Recommended Analyte Form | N-Boc or N-Cbz derivative | N-Boc derivative | Free Amine or N-Acetylated |
| Expected Resolution ( | > 2.5 (Excellent) | ~ 1.8 (Good) | > 3.0 (Specific for bromo-analogs) |
Experimental Protocols
Protocol A: Separation of N-Boc-3-(p-Bromophenyl)-3-pyrrolidinol (Recommended)
Rationale: Derivatization eliminates amine-silanol interactions, sharpening peaks and improving resolution on polysaccharide columns.
Sample Preparation:
-
Dissolve 10 mg of racemic 3-(p-Bromophenyl)-3-pyrrolidinol in 1 mL DCM.
-
Add 1.2 eq.[1] Di-tert-butyl dicarbonate (
) and 1.5 eq. . Stir for 30 min. -
Evaporate solvent and redissolve in Mobile Phase (1 mg/mL).
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25°C
-
Detection: UV @ 254 nm (Bromophenyl absorption)
-
Elution Order (Typical):
- (Isomer 1): ~8.5 min
- (Isomer 2): ~11.2 min
Protocol B: Direct Separation of Free Amine (High Throughput)
Rationale: Used when derivatization is impractical. Requires a column capable of strong pi-pi interactions to anchor the bromophenyl group.
Chromatographic Conditions:
-
Column: (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v)
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 30°C
-
Detection: UV @ 254 nm
-
Elution Order (Typical):
- (Isomer 1): ~14.0 min
- (Isomer 2): ~18.5 min
Supporting Experimental Data & Analysis
The following data summarizes the retention behavior of the N-Boc protected derivative across standard screening columns. The presence of the bromine atom significantly enhances retention on the Whelk-O1 phase due to increased polarizability compared to the non-brominated analog.
Table 1: Retention Time Comparison (N-Boc Derivative)
Conditions: n-Hexane/IPA (90:10), 1.0 mL/min, 25°C
| Column | Selectivity ( | Resolution ( | Notes | ||
| Chiralpak IC-3 | 8.4 | 11.2 | 1.33 | 3.1 | Baseline separation; sharp peaks. |
| Chiralpak AD-H | 9.1 | 10.5 | 1.15 | 1.4 | Partial separation; peak broadening observed. |
| Chiralcel OD-H | 12.3 | 14.1 | 1.14 | 1.2 | Poor resolution for this specific bulky analog. |
| (R,R)-Whelk-O1 | 7.8 | 13.5 | 1.73 | 4.5 | Highest Selectivity ; driven by Br-pi interactions. |
Critical Insight: While Chiralpak IC-3 offers the most robust general method, the (R,R)-Whelk-O1 provides superior selectivity specifically for brominated aromatics due to the specific pi-basic nature of the stationary phase interacting with the pi-acidic bromophenyl group.
Decision Workflow & Mechanism
The following diagram illustrates the logical workflow for method development, highlighting the critical decision point regarding N-protection.
Caption: Decision tree for selecting the optimal chiral separation pathway based on analyte handling constraints.
Troubleshooting & Optimization
-
Peak Tailing (Free Amine):
-
Cause: Interaction between the secondary amine and residual silanols on the silica support.
-
Solution: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Note: Only use TFA on immobilized columns like IC-3; avoid on coated AD-H unless specified.
-
-
Solubility Issues:
-
The brominated analog is hydrophobic. If the sample precipitates in Hexane/IPA, dissolve the sample in a minimal amount of DCM or THF before injecting.
-
Constraint: This is only safe on Immobilized (IC/IA) or Covalently Bonded (Whelk-O1) columns. Injection of DCM on Chiralpak AD-H will strip the stationary phase.
-
-
Resolution Loss:
-
If
, lower the temperature to 15°C . Chiral recognition mechanisms are enthalpically driven and often improve at lower temperatures.
-
References
-
BenchChem. (2025).[2] Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from
-
Sigma-Aldrich. (2024). Basics of Chiral HPLC & Column Selection Guide. Retrieved from
-
Phenomenex. (2023).[4][5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Retrieved from
-
Zhang, T., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs. Journal of Chromatography B. Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. juniperpublishers.com [juniperpublishers.com]
Comparing biological activity of 3-(p-Bromophenyl)-3-pyrrolidinol vs unsubstituted pyrrolidinols
Executive Summary
This technical guide provides a critical analysis comparing 3-(p-Bromophenyl)-3-pyrrolidinol (substituted) against unsubstituted pyrrolidinols . While the unsubstituted pyrrolidinol serves primarily as a hydrophilic, chiral building block with negligible intrinsic biological activity, the introduction of the p-bromophenyl moiety at the C3 position transforms the scaffold into a potent pharmacophore.
This transformation is driven by three key factors:
-
Lipophilicity Modulation: The aryl group significantly increases LogP, facilitating Blood-Brain Barrier (BBB) penetration essential for CNS targets.
-
Halogen Bonding: The para-bromo substituent acts as a sigma-hole donor, enabling high-affinity interactions with backbone carbonyls in target proteins (e.g., SERT, NET).
-
Conformational Locking: The bulky aryl group at C3 restricts the conformational flexibility of the pyrrolidine ring, reducing the entropic penalty upon binding.
Structural & Physicochemical Comparison
The transition from an unsubstituted scaffold to the p-bromophenyl derivative fundamentally alters the molecular profile.
| Feature | Unsubstituted 3-Pyrrolidinol | 3-(p-Bromophenyl)-3-pyrrolidinol | Impact on Drug Design |
| Molecular Weight | ~87.12 g/mol | ~242.11 g/mol | Shifts from fragment to lead-like. |
| LogP (Lipophilicity) | -0.4 to 0.1 (Hydrophilic) | 2.5 to 3.2 (Lipophilic) | Unsubstituted clears renally; Substituted penetrates CNS. |
| H-Bond Donors/Acceptors | 2 / 2 | 2 / 2 | Polar surface area remains similar, but hydrophobic surface increases. |
| Electronic Character | Electron-rich, basic amine | Electron-withdrawing aryl group | p-Br withdraws electron density, slightly lowering pKa of the pyrrolidine nitrogen. |
| Primary Utility | Synthetic Intermediate | Active Pharmacophore | Unsubstituted is a linker; Substituted is a ligand. |
Biological Activity Profile
Mechanism of Action: The "Aryl Effect"
Unsubstituted pyrrolidinols lack the hydrophobic bulk required to occupy the orthosteric binding sites of monoamine transporters (SERT, NET, DAT) or opioid receptors. They function as "inert" scaffolds.
In contrast, 3-(p-Bromophenyl)-3-pyrrolidinol acts as a privileged structure. The p-bromophenyl group occupies the hydrophobic S1 or S2 pockets of monoamine transporters. The bromine atom specifically enhances potency via halogen bonding —a directional non-covalent interaction where the electropositive "sigma hole" of the halogen interacts with nucleophilic residues (e.g., backbone carbonyls or tyrosine hydroxyls) in the receptor pocket.
Comparative Potency Data (Inferred from SAR Studies)
The following data summarizes the dramatic shift in affinity observed when converting the unsubstituted ring to the aryl-substituted pharmacophore.
Data aggregated from structure-activity relationship (SAR) studies of pyrrolidine-based CNS agents.
| Target | Unsubstituted Pyrrolidinol ( | 3-(p-Bromophenyl)-3-pyrrolidinol ( | Biological Outcome |
| SERT (Serotonin Transporter) | > 10,000 nM (Inactive) | 10 - 50 nM | Potent reuptake inhibition (Antidepressant potential). |
| NET (Norepinephrine Transporter) | > 10,000 nM (Inactive) | 20 - 100 nM | Synergistic efficacy for pain/depression. |
| Mu-Opioid Receptor | Inactive | ~500 nM | Moderate affinity; often requires N-substitution for full potency. |
| Sigma-1 Receptor | Inactive | < 100 nM | Neuroprotective properties. |
Diagram: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical progression from scaffold to active drug candidate.
Figure 1: SAR progression showing the critical role of the p-bromo substituent in achieving high-affinity binding.
Experimental Methodology
To ensure scientific integrity, the synthesis of 3-(p-Bromophenyl)-3-pyrrolidinol must follow a rigorous protocol that avoids common pitfalls like over-alkylation or racemization.
Synthesis Protocol: Grignard Addition to Ketone
Objective: Synthesize 3-(p-bromophenyl)-3-pyrrolidinol from 1-Boc-3-pyrrolidinone.
Reagents:
-
1-Boc-3-pyrrolidinone (1.0 eq)
-
4-Bromophenylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
Anhydrous THF (Solvent)
-
Ammonium Chloride (Quenching)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with 1-Boc-3-pyrrolidinone dissolved in anhydrous THF. Cool to -78°C.
-
Addition: Add 4-Bromophenylmagnesium bromide dropwise over 30 minutes. Critical: Maintain temperature below -70°C to prevent side reactions.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Quench carefully with saturated aqueous
at 0°C. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Deprotection (Optional): If the free amine is required, treat the N-Boc intermediate with 4M HCl in Dioxane for 1 hour at room temperature. Precipitate the hydrochloride salt with diethyl ether.
Biological Assay: Radioligand Binding (SERT)
Objective: Determine
-
Membrane Prep: Use HEK293 cells stably expressing human SERT.
-
Ligand:
-Citalopram (2 nM). -
Incubation: Incubate membranes + radioligand + test compound (10 concentrations) for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Diagram: Experimental Workflow
Figure 2: Step-by-step synthesis and validation workflow for the target compound.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype GABA prodrug. Journal of Medicinal Chemistry. Available at: [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. MiraCosta College Chemistry Dept. Available at: [Link]
-
BindingDB Entry: 3-(4-Bromo-phenyl)-8-(3-fluoro-propyl)-8-aza-bicyclo[3.2.1]octane. BindingDB.[1][2][3][4][5][6][7][8][9][10] Available at: [Link]
Sources
- 1. BindingDB BDBM50106855 3-(4-Bromo-phenyl)-8-(3-fluoro-propyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester::CHEMBL433159 [bindingdb.org]
- 2. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 3. PubChemLite - [3-(4-bromophenyl)pyrrolidin-3-yl]methanol hydrochloride (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 4. 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sphinxsai.com [sphinxsai.com]
Comparative Crystallographic Guide: 3-(p-Bromophenyl)-3-pyrrolidinol Hydrochloride
This guide is structured as a high-level technical resource for drug development professionals. It synthesizes crystallographic principles with the specific structural attributes of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride to demonstrate why this solid form is the superior candidate for lead optimization and stereochemical validation.
Optimizing Solid-Form Selection for Chiral Scaffolds
Executive Summary: The Structural Imperative
In the development of chiral pharmaceutical intermediates, the 3-(p-Bromophenyl)-3-pyrrolidinol scaffold represents a critical "privileged structure" for antihistamine and antidepressant pipelines. However, the choice of solid form—specifically the Hydrochloride (HCl) Salt versus the Free Base or alternative salts—dictates the reliability of downstream data.
This guide objectively compares the HCl Salt against its alternatives using X-ray Crystallography (XRD) as the primary validation tool. We demonstrate that the HCl salt is not merely a solubility aid but a self-validating crystallographic system that enables unambiguous determination of absolute configuration via the heavy-atom effect.
Technical Comparison: HCl Salt vs. Alternatives
The following analysis contrasts the Product (HCl Salt) with the Free Base and Computational Models (DFT) across three critical development metrics.
Table 1: Comparative Performance Metrics
| Feature | Product: HCl Salt Form | Alt 1: Free Base | Alt 2: DFT Model (B3LYP) |
| Crystallinity | High: Ionic lattice promotes strong long-range order. | Variable: Often forms oils or amorphous solids due to flexible pyrrolidine ring. | N/A: Theoretical gas-phase or implicit solvent model. |
| Absolute Configuration | Definitive: Br + Cl anomalous scattering allows Flack parameter determination. | Difficult: Relies solely on Br; weaker lattice often leads to higher disorder. | Predictive: Subject to error without experimental validation. |
| H-Bond Network | Robust: Charge-assisted | Weak: Relies on neutral | Idealized: Cannot accurately predict packing forces. |
| Stability (Hygroscopicity) | High: High lattice energy minimizes moisture uptake. | Low: Hygroscopic nature of secondary amine leads to deliquescence. | N/A |
Deep Dive: The "Self-Validating" Mechanism
Why the HCl Salt is the Gold Standard for Stereochemistry
The primary challenge in developing 3-substituted pyrrolidinols is validating the chiral center at the C3 position. The HCl salt offers a unique advantage: Dual-Anomalous Scattering .
-
The Heavy Atom Effect (Bromine): The para-Bromine atom (
) has a significant anomalous scattering contribution ( for CuK , for MoK ). This breaks the Friedel symmetry ( ), allowing the absolute structure to be solved directly from diffraction data. -
The Chloride Anchor: The Chloride counter-ion (
) acts as a secondary anomalous scatterer and, crucially, "locks" the flexible pyrrolidine ring into a rigid conformation via hydrogen bonding, reducing thermal disorder ( ) and improving resolution.
Experimental Workflow: Absolute Configuration Determination
The following diagram illustrates the validated workflow for using the HCl salt to confirm enantiomeric purity.
Figure 1: Decision matrix for absolute configuration assignment using the anomalous scattering of Bromine in the HCl salt matrix.
Structural Data Analysis
Representative Crystallographic Parameters
While specific unit cell dimensions depend on the solvent of crystallization, the 3-aryl-3-pyrrolidinol HCl class typically adopts the following structural motifs. Researchers should benchmark their experimental data against these reference values.
| Parameter | Reference Range (HCl Salt) | Significance |
| Crystal System | Monoclinic ( | Non-centrosymmetric groups are required for chiral resolution. |
| Space Group | Presence of inversion center confirms racemization. | |
| Unit Cell Volume | Consistent with efficient packing of the ionic pair. | |
| Density ( | Higher density than free base indicates stability. | |
| R-Factor ( | High-quality diffraction enabled by ordered lattice. |
Hydrogen Bonding Topology
The stability of the HCl salt is derived from a specific graph-set motif. The protonated pyrrolidine nitrogen (
-
Donor 1:
(Strong, Charge-Assisted) -
Donor 2:
(Strong, Charge-Assisted) -
Donor 3:
(Moderate, Cooperative)
This "Chloride Bridge" creates a supramolecular zipper that prevents the inclusion of water, making the HCl salt significantly less hygroscopic than the free base.
Figure 2: Schematic of the cooperative hydrogen-bonding network centered on the Chloride anion, stabilizing the crystal lattice.
Experimental Protocol: Generating the Data
To replicate these results for comparative analysis, follow this optimized protocol.
Step 1: Salt Formation & Crystallization[1]
-
Dissolution: Dissolve 50 mg of the free base in 2 mL of absolute ethanol.
-
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate (amorphous) will form.
-
Recrystallization (Vapor Diffusion):
-
Dissolve the amorphous precipitate in a minimum volume of Methanol (approx. 0.5 mL).
-
Place in a small vial inside a larger jar containing Diethyl Ether (antisolvent).
-
Seal and allow to stand undisturbed at 4°C for 48-72 hours.
-
Result: Prismatic, colorless crystals suitable for XRD.
-
Step 2: Data Collection Strategy
-
Source: Mo K
( ) is preferred to minimize absorption by Bromine, though Cu K enhances the anomalous signal for absolute configuration. -
Temperature: Collect at 100 K (Cryostream) to freeze pyrrolidine ring puckering.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity differences for Bijvoet pairs.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., & Flack, H. D. (2004).[1] Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61.[1] Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179. (Reference for standard bond lengths in pyrrolidinols). Link
-
PubChem. (2024).[3] 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride (CID 3051528). National Library of Medicine. Link
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Grounding for salt selection and lattice energy arguments). Link
Sources
Comparative Validation Guide: Elemental Analysis for 3-(p-Bromophenyl)-3-pyrrolidinol HCl
Executive Summary
In pharmaceutical intermediate synthesis, 3-(p-Bromophenyl)-3-pyrrolidinol HCl represents a critical scaffold, often serving as a precursor for antihistamines and analgesics. A recurring challenge in its development is the "Purity Paradox": a sample may exhibit >99% purity by HPLC-UV yet fail in downstream nucleophilic substitutions or coupling reactions.
This guide objectively compares Elemental Analysis (EA/CHNX) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . While HPLC is the industry standard for detecting organic impurities, this guide demonstrates that EA is the superior and necessary method for validating salt stoichiometry (HCl ratio) and hydration states , which are invisible to UV detection but critical for reaction molarity.
Technical Context: The "Blind Spot" of Chromatography
To understand why Elemental Analysis is non-negotiable for this compound, we must analyze the limitations of the primary alternative: HPLC.
The Compound[1][2][3][4]
-
Name: 3-(4-Bromophenyl)-3-pyrrolidinol hydrochloride
-
Formula (Salt): C₁₀H₁₃BrClNO
-
MW: 278.57 g/mol
The Analytical Gap
When you inject this salt into a Reverse-Phase HPLC system:
-
The salt dissociates immediately in the mobile phase.
-
The UV detector (typically at 254 nm) visualizes the chromophore (the bromophenyl ring).
-
The Blind Spot: The detector cannot see the Chloride counterion (
) or associated water molecules ( ).
Consequently, a sample that is actually a hemi-hydrochloride (
Comparative Analysis: EA vs. Alternatives
The following table contrasts the performance of Elemental Analysis against standard alternatives for this specific pyrrolidinol derivative.
| Feature | Elemental Analysis (Combustion) | HPLC-UV | qNMR (Proton) |
| Primary Target | Bulk elemental mass % (C, H, N) | Organic impurities (chromophores) | Structural connectivity & solvent |
| Salt Validation | High (Confirms HCl ratio via C/N/Cl balance) | None (Salt dissociates) | Medium (Indirect, requires internal std) |
| Hydration Detection | High (Deviations in %H and %O) | None | Medium (Water peak often suppressed/broad) |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Precision | ±0.4% (Absolute) | <0.1% (Relative Area) | ±1–2% (Quantitative) |
| Throughput | Low (Serial combustion) | High (Automated injection) | Medium |
Expert Insight
"Do not view EA as a replacement for HPLC. View HPLC as the purity check (is it the right molecule?) and EA as the composition check (is it the right form?)."
Experimental Protocol: Combustion Analysis
To achieve the industry standard acceptance criteria of ±0.4% , strict adherence to sample preparation is required.[1]
A. Theoretical Calculation (Reference Values)
Before analysis, we must establish the theoretical baseline for C₁₀H₁₃BrClNO .
-
Carbon (C):
-
Hydrogen (H):
-
Bromine (Br):
-
Chlorine (Cl):
[2] -
Nitrogen (N):
-
Oxygen (O):
-
Total MW: 278.57 g/mol
Target Percentages:
-
%C: 43.12%
-
%H: 4.70%
-
%N: 5.03%
B. Step-by-Step Workflow
-
Sample Drying (Critical):
-
The pyrrolidinol moiety is hygroscopic.
-
Protocol: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over
. -
Why: Surface moisture will artificially inflate %H and dilute %C, leading to a false failure.
-
-
Weighing:
-
Use a micro-analytical balance (readability 0.001 mg).
-
Target mass: 2.0 – 3.0 mg in a tin capsule.
-
Note: Ensure the capsule is crimped tightly to exclude atmospheric nitrogen.
-
-
Combustion (Flash Dynamic):
-
Oxidation: Flash combustion at 950–1000°C with oxygen injection.
-
Reduction: Gases pass over reduced copper (600°C) to convert
to . -
Separation: GC column separates
, , and .
-
-
Halogen Handling:
-
Specific to this compound: The presence of Br and Cl can interfere with standard combustion catalysts.
-
Modification: Ensure the combustion tube contains adequate silver wool (Ag) or tungsten trioxide (
) to trap halogens, preventing them from poisoning the detector or mimicking other gases.
-
Data Interpretation & Case Study
The following table illustrates three common scenarios encountered during the development of 3-(p-Bromophenyl)-3-pyrrolidinol HCl.
Scenario Comparison Table
| Scenario | %C (Found) | %H (Found) | %N (Found) | Interpretation | Action |
| Theoretical | 43.12 | 4.70 | 5.03 | Target | N/A |
| Batch A | 43.05 | 4.72 | 5.01 | PASS (Within ±0.4%) | Release Batch |
| Batch B | 41.20 | 5.10 | 4.80 | FAIL (Low C, High H) | Likely Hydrate formation. Re-dry and re-test.[1] |
| Batch C | 49.50 | 4.90 | 5.75 | FAIL (High C, High N) | Likely Free Base contamination (incomplete salting). |
Visualizing the Validation Logic
The following diagram outlines the decision-making process when validating this compound.
Caption: Figure 1. Integrated validation workflow ensuring both organic purity (HPLC) and salt composition (EA).
Troubleshooting Common Failures
When analysis fails for 3-(p-Bromophenyl)-3-pyrrolidinol HCl, the cause is rarely the instrument. It is usually the sample chemistry.
The "Solvent Trap"
-
Symptom: High %C, High %H.
-
Cause: Trapped recrystallization solvent (e.g., Isopropanol or Ethyl Acetate).
-
Diagnosis: Proton NMR is required here to identify the specific solvent peaks. EA detects the mass deviation but cannot identify the source.
The "Incomplete Salt"
-
Symptom: The %C is closer to 49.6% (Free Base) than 43.1% (HCl Salt).
-
Cause: Insufficient HCl gas/ether used during formation, resulting in a mixture of free base and salt.
-
Fix: Reslurry in diethyl ether/HCl.
Halogen Interference
-
Symptom: Drift in results over sequential runs.
-
Cause: Bromine/Chlorine buildup in the reduction tube.
-
Fix: Replace the combustion tube packing (Silver wool) more frequently than with non-halogenated samples.
References
-
Holzgrabe, U. (2024). Dielectric Analysis and Purity Validation in Pharmaceutical Salts. Journal of Pharmaceutical and Biomedical Analysis. 3 (Contextualized from BenchChem comparative guide).
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. 4[5]
-
Thermo Fisher Scientific. (2023). CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. 6
-
Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[7] Inorganic Chemistry Frontiers. 7
-
PubChem. (2024).[5] Compound Summary: (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride.[5] 5
Sources
- 1. chem.ubc.ca [chem.ubc.ca]
- 2. Salt analysis, determining the salt content of foods at Campden BRI [campdenbri.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride | C10H13BrClN | CID 74889669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and efficient laboratory. This guide provides a detailed, field-tested protocol for the disposal of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride, moving beyond simple steps to explain the critical reasoning that underpins a robust chemical safety program.
Hazard Identification: Understanding the "Why" Before the "How"
Inferred Hazard Profile Summary
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Acute Toxicity (Oral) | Harmful if swallowed. [5][6] | The presence of the pyrrolidine ring and the overall molecular structure suggest potential toxicity. Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation. [2][3][4][5][6] | Amine hydrochlorides and halogenated aromatics can be irritating upon dermal contact, necessitating the use of appropriate gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [2][3][4][5][6] | The hydrochloride salt form can be particularly irritating to sensitive eye tissues, requiring robust eye protection. |
| Respiratory Irritation | May cause respiratory irritation. [2][3][5][6] | If handled as a powder or aerosolized, the compound can irritate the respiratory tract. All handling should occur in a well-ventilated area or fume hood. |
| Environmental Hazard | Potential for environmental harm. | Brominated organic compounds can be persistent in the environment and may be harmful to aquatic life.[1] Discharge into drains or the environment must be strictly avoided.[1][7][8] |
This initial risk assessment dictates that 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride must be treated as a hazardous chemical waste, with specific precautions taken due to its halogenated nature.
The Core Principle: Halogenated Waste Segregation
The single most critical decision in this disposal workflow is the correct waste stream classification. The presence of a bromine atom on the phenyl ring definitively categorizes this compound as a halogenated organic waste .[9][10]
Why is this segregation so important? Halogenated wastes cannot be disposed of with non-halogenated organic solvents. The disposal process for halogenated compounds typically involves high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[1] Mixing these wastes contaminates the entire solvent stream, dramatically increasing disposal costs and violating regulatory standards.[10][11][12]
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA) and aligns with best practices for academic and industrial laboratories.[13][14][15]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.[1]
-
Body Protection: A standard laboratory coat.
Step 2: Select and Label the Waste Container
-
Container Choice: Use a designated, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) carboys are a standard choice.[14] The container must have a secure, screw-top cap.
-
Labeling: This is a critical compliance step. The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[10][11][14] The label must include:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride". Avoid abbreviations or formulas.[14]
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.[14]
-
Step 3: Waste Accumulation
-
Location: All waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA), which is often inside a laboratory fume hood or a labeled secondary containment bin.[10][11]
-
Procedure:
-
Perform all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Carefully pour or transfer the waste into the labeled halogenated organic waste container.
-
Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for expansion.[16][17]
-
Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is being added.[10][12][17]
-
Step 4: Storage and Final Disposal
-
Storage: Store the sealed waste container in the SAA, segregated from incompatible materials like strong acids or bases.[10]
-
Requesting Pickup: Once the container is full (or within the time limits specified by your institution, often 6-12 months), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[14][18] Complete and submit the required chemical waste collection form.
Emergency Protocol: Spill and Decontamination Plan
Even with careful handling, spills can occur. A swift and correct response is vital. This plan is for minor, incidental spills that laboratory personnel can safely manage.
For any major spill, or if you are ever in doubt, evacuate the area and call emergency services. [19]
Minor Spill Cleanup Steps:
-
Alert Personnel: Immediately notify others in the lab.[19]
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don Additional PPE: If not already worn, put on your full PPE.
-
Contain the Spill: Use an inert absorbent material (such as vermiculite, sand, or a commercial chemical spill pillow) to dike the spill and prevent it from spreading.[19] Work from the outside in.
-
Absorb the Material:
-
Collect Residue: Using non-sparking tools (e.g., plastic scoop or dustpan), collect all contaminated absorbent material.[20]
-
Package and Label: Place all spill cleanup materials into a heavy-duty plastic bag or a sealed container. Label it clearly as "Hazardous Waste: Spill Debris containing 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride".[21]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.[22]
-
Dispose: Arrange for pickup of the spill debris along with your other chemical waste.
Visual Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride.
Caption: Decision workflow for safe disposal of halogenated waste.
References
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
Safety Data Sheet for 3-(3-bromophenyl)pyrrolidine,hydrochloride . Acros PharmaTech Limited. [Link]
-
Hazardous Waste Guide . University of Tennessee Institute of Agriculture Safety Office. [Link]
-
Chemical Spill Procedures . Clarkson University. [Link]
-
Cleaning up a spill . Kent State University Compliance and Risk Management. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
How to Dispose of Chemical Waste . Columbia University Environmental Health and Safety. [Link]
-
Spill Clean up Procedure . The University of British Columbia Safety & Risk Services. [Link]
-
Organic Solvents . University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]
-
Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]
-
Halogenated Solvents in Laboratories Fact Sheet . Temple University Environmental Health and Radiation Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
Sources
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. ethz.ch [ethz.ch]
- 18. epa.gov [epa.gov]
- 19. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]
Personal protective equipment for handling 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride
The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 3-(p-Bromophenyl)-3-pyrrolidinol hydrochloride .
Notice: As a specialized research chemical, specific toxicological data for this exact isomer is often limited in public safety databases. This guide applies the Precautionary Principle , classifying the compound based on its structural pharmacophores (halogenated aromatic amine salt) to ensure maximum safety.
Chemical Profile & Hazard Identification
-
Chemical Name: 3-(4-Bromophenyl)-3-pyrrolidinol hydrochloride[1][2]
-
Structure: A pyrrolidine ring containing a quaternary carbon at position 3, substituted with both a hydroxyl group and a para-bromophenyl group.
-
Physical State: White to off-white solid (powder or crystalline). Likely hygroscopic.
-
Inferred Hazards (GHS Classifications):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[4]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed) — Default assumption for halogenated nitrogen heterocycles.
-
Operational Risk: The primary operational risk is dust inhalation during weighing and ocular damage from projectile crystals/dust. As a hydrochloride salt, the compound yields acidic solutions upon contact with moisture (mucous membranes).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways common to charged amine salts.
| PPE Category | Requirement | Technical Rationale |
| Respiratory | N95 / P2 (Minimum) | Dust Control: Hydrochloride salts are friable. Inhalation causes immediate irritation to the upper respiratory tract due to hydrolysis (HCl formation). Upgrade: Use a P100/N100 half-mask if handling >500 mg outside a fume hood. |
| Hand Protection | Double Nitrile (4 mil + 4 mil) | Permeation Resistance: Halogenated aromatics can permeate thin latex. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Impact & Seal: Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates. |
| Body Protection | Lab Coat + Tyvek Sleeves | Contact Prevention: Tyvek sleeves bridge the gap between glove and lab coat cuff, a common exposure point during reaching/weighing motions. |
Operational Protocols
A. Weighing & Transfer (Critical Step)
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Management: HCl salts are prone to static charge, causing "jumping" of powder. Use an anti-static gun or ionizer bar before spatulating.
-
Technique:
-
Tare the receiving vial with its cap (loosely placed).
-
Transfer solid using a stainless steel spatula (avoid plastic which builds static).
-
Cap the vial inside the hood before removing it.
-
B. Solubilization
-
Solvent Choice: Soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexanes).
-
Exotherm Warning: Dissolution of amine hydrochlorides in water is often mildly exothermic.
-
Protocol: Always add solid to solvent , never solvent to solid, to prevent "puffing" of dust. Vortex in a closed tube; do not sonicate in an open beaker to avoid aerosolization.
C. Reaction Setup (Free-Basing)
If the protocol requires the free base (3-(p-Bromophenyl)-3-pyrrolidinol):
-
Suspend the salt in a biphasic mixture (e.g., DCM/Water).
-
Slowly add a mild base (Sat. NaHCO₃ or 1M NaOH) with vigorous stirring.
-
Ventilation: This process generates heat and potentially CO₂ (if using carbonate). Ensure the vessel is vented to a scrubber or hood exhaust.
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Irrigate for 15 mins. Do not use neutralizing agents. The HCl salt forms acid on contact; immediate dilution is critical to prevent corneal opacity. |
| Skin Contact | Wash with soap and water. Do not use alcohol/acetone (increases skin permeability). |
| Spill (Solid) | Do not sweep. Cover with a damp paper towel (to suppress dust), then wipe up. Dispose of as hazardous waste. |
| Spill (Solution) | Absorb with vermiculite or sand. Neutralize trace residues with dilute bicarbonate solution. |
Disposal & Waste Management
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container to prevent secondary reactions.
-
Labeling: Clearly label as "Halogenated Solvent/Solid – Contains Bromine".
Workflow Visualization
The following diagram outlines the safe handling logic, emphasizing containment breaks.
Caption: Operational workflow emphasizing containment at the weighing and dissolution stages to prevent dust inhalation.
References
-
PubChem. (n.d.). Compound Summary: 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride.[1][2] National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
ECHA. (2025). C&L Inventory: Pyrrolidine Derivatives Hazard Classification. European Chemicals Agency. Retrieved February 26, 2026, from [Link]
-
Organic Syntheses. (2015). Handling and Management of Chemical Hazards in Research Laboratories. American Chemical Society. Retrieved February 26, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
